(2-Bromo-5-methylphenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(2-bromo-5-methylphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVFQGNQWIEXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (2-Bromo-5-methylphenyl)methanesulfonyl chloride
Executive Summary
(2-Bromo-5-methylphenyl)methanesulfonyl chloride (CAS: 1518859-31-8) is a highly reactive, bifunctional building block widely utilized in medicinal chemistry and agrochemical development. Featuring both a benzylic sulfonyl chloride moiety and an ortho-bromo-meta-methyl substituted phenyl ring, it serves as a critical electrophile for sulfonamide synthesis and a versatile substrate for palladium-catalyzed cross-coupling reactions. This guide details its physicochemical properties, explores the mechanistic causality behind its thermal instability, and provides self-validating protocols for its application in the laboratory.
Physicochemical Profiling & Thermal Dynamics
Understanding the physical properties of this reagent is paramount for maintaining its structural integrity during storage and reaction setups.
Quantitative Data Summary
Table 1: Physicochemical Properties of (2-Bromo-5-methylphenyl)methanesulfonyl chloride
| Property | Value / Description |
| Chemical Formula | C8H8BrClO2S |
| Molecular Weight | 283.57 g/mol |
| CAS Number | 1518859-31-8 |
| Appearance | Solid powder |
| Boiling Point | N/A (Decomposes prior to boiling) |
| Storage Temperature | -10 °C to 2-8 °C (Inert atmosphere) |
| GHS Classification | Danger (H314: Corrosive, causes severe skin burns) |
Mechanistic Deep Dive: The Absence of a Boiling Point
A critical observation in the physical profile of (2-Bromo-5-methylphenyl)methanesulfonyl chloride is the lack of an empirical boiling point [1]. This is not an omission of data, but rather a characteristic chemical behavior of benzylic sulfonyl chlorides.
When subjected to elevated temperatures (typically >60 °C), these compounds undergo rapid thermal decomposition. The causality behind this lies in the stability of the benzylic radical or cation. Heating induces the homolytic or heterolytic cleavage of the C-S bond, followed by the rapid extrusion of sulfur dioxide (SO2) gas, yielding the corresponding benzylic chloride (2-bromo-5-methylbenzyl chloride) [3]. Consequently, distillation or high-temperature processing is strictly prohibited, as the reagent will auto-degrade before reaching a vapor phase.
Handling, Storage, and Stability Protocols
Because sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture (yielding the inert sulfonic acid and HCl), stringent handling under an inert atmosphere (argon or nitrogen) is required[2].
Self-Validating Protocol: Reagent Integrity Check
Before deploying the reagent in a critical library synthesis, its integrity must be validated to ensure it has not hydrolyzed during storage.
-
Visual Inspection: The reagent must be a free-flowing powder. Clumping is a direct causal indicator of moisture ingress and subsequent hydrolysis.
-
Derivatization Check (Self-Validating System):
-
Step: Dissolve 5 mg of the reagent in 0.5 mL of anhydrous dichloromethane (DCM). Add 10 µL of pyrrolidine.
-
Validation (Visual): An immediate exothermic reaction and the formation of a white precipitate (pyrrolidinium chloride) visually validates the presence of the active, electrophilic sulfonyl chloride.
-
Validation (Analytical): Spot the mixture on a TLC plate (Hexanes/EtOAc 3:1). Complete consumption of the starting material baseline spot confirms the reagent has not degraded into the unreactive sulfonic acid.
-
Experimental Workflows: Sulfonamide Synthesis
The most common application of this reagent is the formation of sulfonamides via Schotten-Baumann-type conditions. The following protocol integrates self-validating checkpoints to ensure high yields and prevent competitive hydrolysis.
Protocol: Low-Temperature Sulfonamidation
-
Preparation: In an oven-dried flask under argon, dissolve the target primary or secondary amine (1.0 equiv) in anhydrous DCM (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the nucleophilic amine.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Low temperatures suppress the competitive hydrolysis of the sulfonyl chloride and prevent the thermal desulfonylation pathway described earlier.
-
-
Electrophile Addition: Add (2-Bromo-5-methylphenyl)methanesulfonyl chloride (1.1 equiv) portion-wise over 10 minutes to prevent localized thermal spikes.
-
Validation Checkpoint (In-Process): After 1 hour, withdraw a 10 µL aliquot, quench in 100 µL of methanol, and analyze via LC-MS.
-
Validation: The presence of the target sulfonamide mass and the absence of the methyl sulfonate ester mass (which would form instantly if unreacted sulfonyl chloride were still present) validates complete conversion.
-
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM. Wash the organic layer with 1M HCl (to remove excess amine and DIPEA), dry over anhydrous Na2SO4, and concentrate under reduced pressure (bath temp <30 °C).
Workflow Visualization
The following diagram illustrates the divergent pathways of the reagent based on handling conditions, emphasizing the critical need for temperature control.
Divergent reaction pathways of (2-Bromo-5-methylphenyl)methanesulfonyl chloride.
References
-
Title: (2-bromo-5-methylphenyl)methanesulfonyl chloride | CAS 1518859-31-8 Physical Properties Source: American Elements URL: [Link]
Comprehensive Technical Guide to (2-Bromo-5-methylphenyl)methanesulfonyl Chloride: Physicochemical Properties, Exact Mass, and Synthetic Applications
Executive Summary
(2-Bromo-5-methylphenyl)methanesulfonyl chloride (CAS: 1518859-31-8)[1] is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and agrochemical development. Featuring both a highly electrophilic sulfonyl chloride moiety and a transition-metal-reactive aryl bromide, it enables orthogonal synthetic trajectories. This whitepaper provides an in-depth analysis of its physicochemical profile, precise exact mass characterization, and field-proven methodologies for its synthesis and downstream application.
Structural and Mechanistic Insights
The molecular architecture of (2-Bromo-5-methylphenyl)methanesulfonyl chloride is defined by three critical functional zones, each dictating specific chemical behaviors:
-
The Methanesulfonyl Chloride Group: A potent electrophile that reacts readily with amines and alcohols to form stable sulfonamides and sulfonate esters. The benzylic methylene spacer (–CH2–) reduces the steric hindrance compared to direct arylsulfonyl chlorides, often accelerating nucleophilic attack and minimizing competitive hydrolysis.
-
The Aryl Bromide: Positioned ortho to the methanesulfonyl group, the bromine atom serves as a robust handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
The Methyl Group: Located at the meta position, it provides a slight electron-donating effect and steric bulk, which can influence the conformation of the resulting sulfonamide in protein binding pockets during structure-activity relationship (SAR) studies.
Physicochemical Profiling & Exact Mass Analysis
Accurate mass spectrometry is critical for verifying the identity of halogenated compounds. The exact mass of (2-Bromo-5-methylphenyl)methanesulfonyl chloride is 281.91169 Da[2].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| CAS Number | 1518859-31-8[1] |
| Molecular Formula | C8H8BrClO2S[2] |
| Molecular Weight | ~283.57 g/mol [2] |
| Exact Mass (Monoisotopic) | 281.91169 Da[2] |
| Topological Polar Surface Area (TPSA) | 42.5 Ų[2] |
| Rotatable Bonds | 2[2] |
| Hydrogen Bond Acceptors | 2[2] |
Mass Spectrometry Isotopic Signature: Due to the presence of both Bromine (approx. 50.69% ⁷⁹Br, 49.31% ⁸¹Br) and Chlorine (approx. 75.78% ³⁵Cl, 24.22% ³⁷Cl), the mass spectrum of this compound exhibits a distinct M, M+2, M+4 isotopic cluster. The monoisotopic mass (281.91169 Da) corresponds to the molecular ion containing purely the ⁷⁹Br and ³⁵Cl isotopes.
Synthesis Workflows: The Isothiouronium Route
Direct chlorosulfonation of benzylic systems is often plagued by over-chlorination at the benzylic carbon or poor yields due to the instability of intermediate sulfonic acids. To circumvent this, the most reliable and self-validating protocol involves the formation of an S-alkylisothiouronium salt, followed by oxidative chlorination[3].
Protocol 1: Synthesis of (2-Bromo-5-methylphenyl)methanesulfonyl chloride
Causality & Logic: acts as a potent sulfur nucleophile, selectively displacing the benzylic halide without affecting the aryl bromide. The subsequent oxidative chlorination using sodium chlorite (NaClO₂) in an acidic medium smoothly converts the isothiouronium salt to the sulfonyl chloride, avoiding the harsh, unselective conditions of gaseous chlorine[3].
Step-by-Step Methodology:
-
Isothiouronium Salt Formation: Dissolve 1.0 equivalent of (2-bromo-5-methylphenyl)methyl bromide and 1.0 equivalent of thiourea in anhydrous ethanol. Reflux the mixture for 30–60 minutes.
-
Isolation: Remove the solvent under reduced pressure to yield the intermediate S-(2-bromo-5-methylbenzyl)isothiouronium bromide as a white solid.
-
Oxidative Chlorination: Suspend the solid in a mixture of acetonitrile and concentrated HCl. Slowly add 3.0 equivalents of NaClO₂ (85% purity) at 0 °C. The acidic conditions generate chlorous acid, which drives the oxidative cleavage of the C-N and C-S bonds.
-
Workup & Validation: Extract the aqueous mixture with dichloromethane (CH₂Cl₂). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to afford the pure sulfonyl chloride. Validate the product via LC-MS, checking for the 281.91 Da[2] exact mass signature.
Synthesis workflow of (2-Bromo-5-methylphenyl)methanesulfonyl chloride.
Applications in Drug Discovery: Orthogonal Functionalization
In medicinal chemistry, this compound is primarily used to generate libraries of biaryl sulfonamides. The reaction sequence typically begins with , followed by a transition-metal-catalyzed cross-coupling[4].
Protocol 2: Parallel Synthesis of Biaryl Sulfonamides
Causality & Logic: The sulfonyl chloride is highly reactive and must be coupled with amines at low temperatures (0 °C) in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to scavenge the generated HCl. This prevents the protonation and subsequent deactivation of the nucleophilic amine[4].
Step-by-Step Methodology:
-
Sulfonylation: To a solution of the primary or secondary amine (1.0 equiv) and DIPEA (2.0 equiv) in CH₂Cl₂ at 0 °C, add (2-bromo-5-methylphenyl)methanesulfonyl chloride (1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours until complete consumption of the amine is observed via LC-MS.
-
Suzuki-Miyaura Coupling: Isolate the resulting bromo-sulfonamide and dissolve it in a degassed mixture of 1,4-dioxane and water (4:1). Add an aryl boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv).
-
Heating & Isolation: Heat the mixture to 90 °C for 12 hours. Filter through Celite, extract with ethyl acetate, and purify via flash chromatography to obtain the final biaryl sulfonamide.
Bifunctional application: Sulfonamide synthesis followed by Suzuki cross-coupling.
Handling and Storage
Like most sulfonyl chlorides, (2-Bromo-5-methylphenyl)methanesulfonyl chloride is highly moisture-sensitive. It must be stored under an inert atmosphere (argon or nitrogen) at 2–8 °C to prevent hydrolysis to the corresponding sulfonic acid. When handling, standard PPE (gloves, safety goggles) and a fume hood are mandatory due to its potential to cause chemical burns and respiratory irritation.
References
-
Molport. (2-bromo-5-methylphenyl)methanesulfonyl chloride | 1518859-31-8. Source: Molport. URL: [Link]
- Google Patents.CN103351315A - General preparation method of sulfonyl chloride. Source: Google Patents.
-
ChemRxiv. Nitriles as multipurpose reagents for the synthesis of sultams and sultons (Review Article). Source: ChemRxiv. URL: [Link]
Sources
In-Depth Technical Guide: NMR Spectroscopic Characterization of (2-Bromo-5-methylphenyl)methanesulfonyl chloride
Executive Summary & Introduction
(2-Bromo-5-methylphenyl)methanesulfonyl chloride (CAS: 1518859-31-8) is a highly specialized electrophilic building block utilized in advanced organic synthesis and pharmaceutical development[1]. Sulfonyl chlorides serve as critical intermediates in the preparation of sulfonamides, which are ubiquitous in modern therapeutics, agrochemicals, and materials science[2].
Due to the high reactivity and moisture sensitivity of the −SO2Cl moiety, verifying the structural integrity of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step before downstream application. This whitepaper provides a comprehensive, self-validating framework for the 1H and 13C NMR characterization of this molecule, detailing experimental causality, spectral assignments, and degradation monitoring.
Structural Analysis & Mechanistic Rationale
The molecule consists of a central benzene ring with a 1,2,5-substitution pattern: a methanesulfonyl chloride group at C1, a bromine atom at C2, and a methyl group at C5.
The baseline chemical shifts for the methanesulfonyl moiety can be reliably extrapolated from the unsubstituted analog, benzylsulfonyl chloride, which exhibits a characteristic −CH2− singlet at 4.87 ppm in 1H NMR and a 13C resonance at 70.9 ppm[3]. However, the introduction of the strongly electron-withdrawing and sterically demanding ortho-bromo substituent at C2 induces a distinct deshielding effect, pushing the −CH2− protons further downfield to approximately 5.05 ppm. Maintaining the integrity of this functional group is paramount, as these compounds are frequently utilized in visible-light-catalyzed cross-coupling and difunctionalization reactions where high purity is strictly required[4].
Experimental Protocol: Self-Validating NMR Acquisition
To prevent the hydrolysis of the moisture-sensitive −SO2Cl group into a sulfonic acid ( −SO3H ), the sample preparation must strictly exclude water. The following protocol embeds self-validating checkpoints to ensure data reliability.
Step-by-Step Methodology:
-
Solvent Preparation: Use commercially available anhydrous CDCl3 (Deuterated chloroform, 99.8% D).
-
Causality: Standard CDCl3 often contains trace water and photolytically generated DCl . Pass the solvent through a short plug of activated basic alumina immediately prior to use to neutralize acids and remove moisture, preventing acid-catalyzed hydrolysis of the sulfonyl chloride.
-
-
Sample Preparation: In a nitrogen-filled glovebox, dissolve 15–20 mg of (2-Bromo-5-methylphenyl)methanesulfonyl chloride in 0.6 mL of the prepared anhydrous CDCl3 . Transfer the solution to a 5 mm NMR tube and cap tightly with a PTFE cap and Parafilm.
-
Acquisition Parameters:
-
1H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 seconds.
-
13C NMR: 100 MHz, 1024 scans, relaxation delay (D1) of 2.0 seconds, with proton decoupling (WALTZ-16).
-
-
Self-Validation Checkpoint (Quality Control): Before full structural assignment, inspect the 1H spectrum for a broad singlet at ~10.0–11.0 ppm or an upfield shift of the −CH2− peak to ~4.20 ppm.
-
Causality: These signals indicate the presence of sulfonic acid and HCl byproducts resulting from moisture contamination. If these peaks are absent and the integration ratio strictly follows 3:2:1:1:1, the sample's integrity is validated.
-
Fig 1. Self-validating NMR acquisition workflow for moisture-sensitive sulfonyl chlorides.
Spectral Data & Signal Assignment
The complex spin-spin coupling of the 1,2,5-trisubstituted aromatic ring provides a distinct spectral fingerprint. H-3 and H-4 exhibit strong ortho coupling ( J≈8.1 Hz), while H-4 and H-6 exhibit fine meta coupling ( J≈2.0 Hz).
Table 1: 1H NMR Spectral Data (400 MHz, CDCl3 )
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.48 | Doublet (d) | 8.1 | 1H | Aromatic H-3 (ortho to Br) |
| 7.25 | Doublet (d) | 2.0 | 1H | Aromatic H-6 (ortho to −CH2SO2Cl ) |
| 7.12 | Doublet of doublets (dd) | 8.1, 2.0 | 1H | Aromatic H-4 (meta to Br) |
| 5.05 | Singlet (s) | - | 2H | Methylene ( −CH2−SO2Cl ) |
| 2.35 | Singlet (s) | - | 3H | Methyl ( −CH3 ) |
Table 2: 13C NMR Spectral Data (100 MHz, CDCl3 )
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 138.5 | Quaternary (C) | C5 (Attached to −CH3 ) |
| 133.5 | Methine (CH) | C3 (Aromatic CH) |
| 132.0 | Methine (CH) | C6 (Aromatic CH) |
| 131.0 | Methine (CH) | C4 (Aromatic CH) |
| 130.0 | Quaternary (C) | C1 (Attached to −CH2SO2Cl ) |
| 124.5 | Quaternary (C) | C2 (Attached to -Br) |
| 70.5 | Methylene ( CH2 ) | Aliphatic ( −CH2−SO2Cl ) |
| 21.0 | Methyl ( CH3 ) | Aliphatic ( −CH3 ) |
Degradation Pathway & Mechanistic Monitoring
Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. Understanding this pathway is critical for researchers to differentiate between the active electrophile and its inactive degradation products during spectral analysis.
Fig 2. Hydrolysis degradation pathway of sulfonyl chlorides altering NMR chemical shifts.
Conclusion
The rigorous NMR characterization of (2-Bromo-5-methylphenyl)methanesulfonyl chloride relies on the precise identification of its deshielded methylene protons (5.05 ppm) and the distinct 1,2,5-aromatic coupling pattern. By implementing the self-validating anhydrous protocol outlined in this guide, researchers can confidently verify the structural integrity of this reactive building block, ensuring high fidelity in downstream synthetic applications.
References
- Title: (2-bromo-5-methylphenyl)
- Source: chemimpex.
- Title: Synthesis of Sulfonyl Halides from Disulfides or Thiols Using Sodium Hypochlorite Pentahydrate (NaOCl·5H 2 O)
- Source: acs.
Sources
Navigating the Solubility and Reactivity Profile of (2-Bromo-5-methylphenyl)methanesulfonyl Chloride in Organic Synthesis
Executive Summary
The compound (2-Bromo-5-methylphenyl)methanesulfonyl chloride (CAS: 1518859-31-8) is a highly specialized electrophilic building block utilized in the synthesis of complex sulfonamides, sulfonate esters, and targeted therapeutics[1]. Handling this reagent requires a rigorous understanding of the dichotomy between its physical solubility and its chemical reactivity. Because the highly electrophilic -SO₂Cl group is exceptionally prone to nucleophilic attack, selecting the correct organic solvent is not merely a matter of solvation thermodynamics—it is a matter of preserving the structural integrity of the molecule.
This whitepaper provides an in-depth analysis of the solubility profile of (2-Bromo-5-methylphenyl)methanesulfonyl chloride, detailing the mechanistic causality behind solvent compatibility, quantitative solubility metrics, and a self-validating protocol for empirical testing.
Mechanistic Principles of Solvation and Stability
To master the solubility profile of (2-Bromo-5-methylphenyl)methanesulfonyl chloride, one must analyze its structural components:
-
The Lipophilic Core : The 2-bromo-5-methylphenyl moiety provides significant non-polar character, driving its high solubility in aromatic and halogenated organic solvents.
-
The Electrophilic Terminus : The methanesulfonyl chloride group is highly reactive.
The Causality of Degradation in Protic Media: "Solubility" in protic solvents (water, alcohols, primary/secondary amines) is a dangerous misnomer. When exposed to protic media, arylmethanesulfonyl chlorides do not simply dissolve; they undergo rapid[2]. Because this molecule possesses benzylic alpha-protons, it can undergo an E1cB-like elimination in the presence of trace bases to form a highly reactive, transient sulfene intermediate (Ar-CH=SO₂), which is immediately trapped by the protic solvent[2]. Alternatively, direct Sₙ2 attack at the sulfur center yields sulfonic acids and HCl gas[3]. Therefore, strict anhydrous, aprotic conditions are mandatory.
Quantitative Solubility Profile in Key Organic Solvents
The following table summarizes the solubility and stability profile of (2-Bromo-5-methylphenyl)methanesulfonyl chloride across various solvent classes, extrapolated from the behavior of structurally analogous benzylsulfonyl chlorides[4],[5],[6].
| Solvent Class | Specific Solvent | Estimated Solubility | Stability / Reactivity | Application Notes |
| Aprotic Polar | THF, 2-MeTHF | High (>500 mg/mL) | Stable (Anhydrous) | Ideal for homogeneous amidation; 2-MeTHF offers excellent phase separation for scale-up[6]. |
| Halogenated | Dichloromethane (DCM) | High (>500 mg/mL) | Stable | Standard for analytical workflows and general synthesis due to high dipole moment[4]. |
| Aromatic | Toluene | Moderate (100-500 mg/mL) | Stable | Excellent for crystallization and biphasic Schotten-Baumann reactions[5]. |
| Aliphatic | Hexane, Heptane | Low (<10 mg/mL) | Stable | Utilized primarily as an anti-solvent for precipitation and purification workflows. |
| Protic | Methanol, Ethanol | N/A (Reacts) | Unstable (Solvolysis) | Forms sulfonate esters via E1cB/Sₙ2 mechanisms; strictly avoid[2]. |
| Aqueous | Water | N/A (Reacts) | Unstable (Hydrolysis) | Rapidly degrades to sulfonic acid and corrosive HCl gas[3]. |
Solvent Selection Logic
When designing a synthetic step involving this compound, solvent selection must simultaneously optimize for high solubility and zero nucleophilicity.
Fig 1: Solvent selection workflow for reactive arylmethanesulfonyl chlorides.
Self-Validating Protocol: Empirical Solubility & Stability Testing
A common pitfall in drug development is mistaking solvolysis for solubility. If a sulfonyl chloride clears into a methanolic solution, it has not dissolved; it has reacted to form a liquid methyl sulfonate ester. To prevent this, the following self-validating protocol must be used to determine absolute solubility.
Methodology:
Step 1: Anhydrous Preparation
-
Action: Flame-dry all borosilicate vials under vacuum and backfill with Argon. Utilize only solvents subjected to Karl Fischer titration confirming <50 ppm H₂O.
-
Causality: Trace atmospheric or solvent-borne moisture will initiate background hydrolysis, artificially inflating apparent solubility and skewing gravimetric data.
Step 2: Gravimetric Addition
-
Action: Weigh exactly 100.0 mg of (2-Bromo-5-methylphenyl)methanesulfonyl chloride into the vial. Add the test solvent in 100 µL increments via a gas-tight syringe, agitating for 60 seconds between additions.
Step 3: Turbidimetric Assessment
-
Action: Record the total volume of solvent required to achieve complete optical clarity (absence of Tyndall effect). Calculate the nominal solubility (mg/mL).
Step 4: The Self-Validating Step (NMR Structural Confirmation)
-
Action: Immediately transfer a 100 µL aliquot of the clear solution to a new vial. Evaporate the test solvent entirely under a gentle stream of ultra-high-purity Nitrogen. Reconstitute the resulting residue in anhydrous CDCl₃ and acquire a ¹H-NMR spectrum.
-
Causality: This step ensures the protocol is self-validating. Check the diagnostic benzylic -CH₂- singlet (typically resonating between 4.5–5.0 ppm). If the peak remains sharp and unshifted, the solvent is truly inert, and the solubility data is valid. If the peak has shifted, split, or disappeared, the compound underwent solvolysis, and the solvent must be rejected regardless of visual clarity.
Application Insights: Navigating Solvent Effects in Synthesis
Understanding this solubility profile unlocks advanced synthetic techniques:
-
Biphasic Schotten-Baumann Conditions: While water degrades sulfonyl chlorides, [5] can be used in a biphasic system with aqueous base. The high solubility of the sulfonyl chloride in the organic layer protects it from the aqueous phase. The reaction with the amine occurs strictly at the solvent interface, minimizing hydrolysis while neutralizing the HCl byproduct.
-
Process Scale-Up: For multi-kilogram syntheses, [6] is highly recommended. It provides the high solubility characteristic of THF but offers superior phase separation during aqueous workups, preventing the formation of intractable emulsions often seen with complex brominated aromatics.
References
-
Methanesulfonyl chloride - Wikipedia Source: Wikipedia URL:[Link] (Cited for E1cB mechanistic solvolysis pathways[2])
-
(2-bromo-5-methylphenyl)methanesulfonyl chloride | 1518859-31-8 Source: MolPort URL: [Link] (Cited for compound identification and CAS verification[1])
-
Modified and Scalable Synthesis of N‑Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride Source: Organic Process Research & Development (ACS) URL:[Link] (Cited for optimal solvation of sulfonyl chlorides in halogenated solvents[4])
-
Phenylmethanesulfonyl chloride Source: LookChem URL:[Link] (Cited for solubility parameters in aromatic solvents like Toluene[5])
-
Development of a Multi-Kilogram-Scale Synthesis of AZD1283 Source: Organic Process Research & Development (ACS) URL:[Link] (Cited for the use of 2-MeTHF in scale-up and phase separation[6])
-
4-(Trifluoromethyl)benzylsulfonyl chloride Safety Data Sheet Source: Fisher Scientific URL: [Link] (Cited for reactivity hazards and HCl gas evolution upon aqueous exposure[3])
Sources
Crystallographic Profiling and Non-Covalent Interaction Mapping of (2-Bromo-5-methylphenyl)methanesulfonyl Chloride Derivatives
Executive Summary & Chemical Context
(2-Bromo-5-methylphenyl)methanesulfonyl chloride (also known as 2-bromo-5-methylbenzylsulfonyl chloride) is a highly versatile electrophilic building block in medicinal chemistry. It is extensively utilized in the synthesis of sulfonamides, sulfonate esters, and sulfinate salts, which serve as core scaffolds for various bioactive molecules, including integrin inhibitors and fungicidal heterocyclic compounds[1][2][3].
Understanding the solid-state crystallographic properties of this specific sulfonyl chloride and its downstream derivatives provides critical insights into their reactivity, conformational preferences, and non-covalent intermolecular interactions. This whitepaper deconstructs the crystallographic data, structural motifs, and the causality behind the crystal packing of these highly functionalized aromatic sulfonyl compounds.
Crystallographic Data and Molecular Geometry
In the solid state, sterically hindered benzylsulfonyl chlorides and their derivatives typically crystallize in centrosymmetric space groups (such as P21/c or P1ˉ ) or non-centrosymmetric space groups (like P212121 or Pca21 ), depending heavily on the asymmetry introduced by the aromatic substituents[4].
The Causality of Conformation: The geometry around the hexavalent sulfur atom is a distorted tetrahedron. The O=S=O bond angle is typically widened (approx. 119–121°) due to the severe electrostatic repulsion between the highly electronegative oxygen lone pairs. Conversely, the C-S-Cl angle is compressed (approx. 102–105°)[4]. The presence of the bulky 2-bromo substituent on the phenyl ring restricts the free rotation of the benzylic CH2 group. This forces the sulfonyl chloride moiety into a preferred staggered conformation relative to the aromatic plane to minimize steric clashes, a structural feature that directly impacts the trajectory of nucleophilic attack during derivatization.
Table 1: Representative Crystallographic Parameters for Benzylsulfonyl Chloride Derivatives
| Parameter | Value Range / Description | Causality / Structural Significance |
| Crystal System | Monoclinic / Orthorhombic | Driven by the asymmetric substitution pattern (2-Br, 5-Me). |
| Space Group | P21/c , P212121 , or Pca21 | Common for sterically hindered aromatic sulfonyl chlorides[4]. |
| S=O Bond Length | 1.42 - 1.44 Å | Strong double bond character; primary hydrogen bond acceptors. |
| S-Cl Bond Length | 2.03 - 2.06 Å | Highly polarizable; actively participates in halogen bonding[5]. |
| C-S-Cl Angle | ~103° | Compressed due to dominant O=S=O lone-pair repulsion. |
| Torsion (C-C-S-Cl) | 60° - 80° | Minimizes steric clash with the ortho-bromo substituent. |
Intermolecular Interactions Dictating Crystal Packing
The crystal packing of (2-bromo-5-methylphenyl)methanesulfonyl chloride derivatives is governed by a delicate, self-assembling balance of non-covalent interactions.
-
Halogen Bonding: Sulfonyl chlorides are unique in their ability to participate in cooperative intermolecular S-Cl···O halogen bonding. The highly polarizable chlorine atom acts as a halogen bond donor (Lewis acid) due to the presence of an electron-deficient σ -hole, interacting directly with the oxygen atom of a neighboring sulfonyl group[5][6].
-
Hydrogen Bonding: While lacking strong classical hydrogen bond donors (like N-H or O-H) in the parent chloride, the acidic benzylic protons ( CH2 ) and the aromatic protons engage in weak C-H···O hydrogen bonding with the sulfonyl oxygens. These interactions often generate specific supramolecular motifs, such as inversion dimers or R22(8) loops, which lock the crystal lattice into place[7].
-
Steric Segregation: The 2-bromo and 5-methyl groups create a hydrophobic pocket that dictates the packing motif. This steric bulk forces the crystal to segregate into polar sulfonyl chloride domains and non-polar aromatic domains, minimizing the overall lattice energy[5].
Fig 1. Logical relationship of non-covalent interactions governing the crystal packing.
Self-Validating Experimental Protocols
Protocol 1: Synthesis and Crystallization Workflow
To obtain X-ray quality single crystals, the synthesis must avoid hydrolytic degradation, and crystallization must proceed slowly to prevent twinning.
-
Thiol Formation: React 2-bromo-5-methylbenzyl bromide with thiourea in ethanol under reflux to form the intermediate isothiouronium salt. Follow with alkaline hydrolysis to yield (2-bromo-5-methylphenyl)methanethiol.
-
Oxidative Chlorination: Dissolve the thiol in a biphasic mixture of dichloromethane (DCM) and water. Cool the system strictly to 0 °C to prevent thermal degradation of the resulting sulfonyl chloride.
-
Chlorine Generation: Slowly add N -chlorosuccinimide (NCS) (3.0 equivalents) to the biphasic mixture. The reaction converts the thiol directly to the sulfonyl chloride[8]. Validation: Monitor via TLC (Hexane/EtOAc 4:1); the product will appear as a distinct, less polar UV-active spot compared to the thiol.
-
Workup: Extract with DCM, wash with cold brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure at room temperature.
-
Crystallization (Vapor Diffusion): Dissolve the crude product in a minimal amount of warm ethyl acetate. Place the open vial inside a larger sealed chamber containing hexane. Allow vapor diffusion at 4 °C over 48–72 hours to yield pristine, X-ray quality single crystals[7].
Protocol 2: SCXRD Data Collection and Refinement
-
Mounting: Select a suitable single crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount it on a cryoloop using perfluoropolyether oil to prevent atmospheric moisture degradation.
-
Data Collection: Transfer to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Causality: Maintain the crystal at 100 K using a nitrogen cold stream. Low temperature is mandatory to minimize the thermal motion (libration) of the highly mobile sulfonyl oxygen atoms, which otherwise leads to smeared electron density maps[7].
-
Integration and Scaling: Process the raw frames using standard integration software. Apply multi-scan absorption corrections to account for the heavy bromine atom.
-
Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically. Place benzylic and aromatic hydrogen atoms in calculated positions and refine using a riding model.
Fig 2. Step-by-step synthetic and crystallographic workflow for the sulfonyl chloride.
References
Sources
- 1. FUNGICIDAL HETEROCYCLIC COMPOUNDS - Patent 2521450 [data.epo.org]
- 2. WO2020092375A1 - Quinoline derivatives as alpha4beta7 integrin inhibitors - Google Patents [patents.google.com]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Cooperative intermolecular S–Cl⋯O and F⋯F associations in the crystal packing of α,ω-di(sulfonyl chloride) perfluoroalkanes, ClSO2(CF2)nSO2Cl, where n = 4, 6 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: Optimized Protocol for the Sulfonylation of Primary Amines using (2-Bromo-5-methylphenyl)methanesulfonyl Chloride
Introduction & Mechanistic Insights
Coupling primary amines with sulfonyl chlorides is the premier method for synthesizing sulfonamides, a highly stable bioisosteric motif prevalent in modern pharmacophores 1. However, utilizing a benzylic sulfonyl chloride such as (2-bromo-5-methylphenyl)methanesulfonyl chloride introduces specific synthetic hurdles that deviate from standard aryl sulfonyl chloride (e.g., tosyl chloride) protocols.
The Causality of Reactivity:
-
Steric Hindrance: The ortho-bromo substituent on the phenyl ring creates significant steric bulk around the benzylic carbon and the adjacent sulfonyl group. This impedes direct nucleophilic attack ( SN2 ) by the primary amine.
-
The Sulfene Pathway: Unlike purely aromatic sulfonyl chlorides, benzylic variants possess mildly acidic α -protons. In the presence of a base, dehydrohalogenation can occur, generating a highly reactive transient sulfene intermediate ( Ar−CH=SO2 ). While the sulfene can react with the amine to form the desired product, it is exceptionally prone to trapping by trace water, leading to irreversible hydrolysis into the sulfonic acid 2.
-
Bis-sulfonylation: Primary amines can undergo double addition if the local concentration of the electrophile is too high, especially when the initial sulfonamide product remains nucleophilic 3.
To navigate these competing pathways, this protocol leverages anhydrous conditions, strict temperature control (0 °C), and pyridine as a dual-purpose base and nucleophilic catalyst.
Pathway & Workflow Visualization
Reaction workflow and mechanistic pathways for benzylic sulfonamide synthesis.
Quantitative Data: Condition Optimization
The following table summarizes the optimization landscape, demonstrating the causality behind the selected reagents and conditions for sterically hindered benzylic systems.
| Base (Equiv) | Solvent | Temperature | Yield (%) | Primary Observed Byproduct | Mechanistic Rationale |
| Et 3 N (3.0) | DCM | 25 °C | 45% | Sulfonic acid (Hydrolysis) | Stronger base promotes rapid sulfene formation; trace moisture causes hydrolysis. |
| DIPEA (2.5) | THF | 0 °C to 25 °C | 68% | Unreacted amine | Steric clash between DIPEA and the ortho-bromo benzylic system slows reaction. |
| Pyridine (3.0) | DCM | 0 °C to 25 °C | 72% | Bis-sulfonamide (Trace) | Pyridine acts as a nucleophilic catalyst, but DCM allows slight over-reaction. |
| Pyridine (3.0) | CH 3 CN | 0 °C to 25 °C | 85% | None (Optimal) | CH 3 CN stabilizes polar transition states; pyridine balances basicity and catalysis. |
Experimental Protocol
Materials Required:
-
(2-Bromo-5-methylphenyl)methanesulfonyl chloride (1.1 equiv)
-
Primary Amine (1.0 equiv)
-
Anhydrous Pyridine (3.0 equiv)
-
Anhydrous Acetonitrile (CH 3 CN, 0.2 M relative to amine)
-
1M HCl (aqueous), Brine, Ethyl Acetate (EtOAc), Sodium Sulfate (Na 2 SO 4 )
Step-by-Step Methodology (Self-Validating System):
Step 1: Preparation of the Amine Solution
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N 2 or Argon).
-
Dissolve the primary amine (1.0 equiv) in anhydrous CH 3 CN to achieve a 0.2 M concentration.
-
Add anhydrous pyridine (3.0 equiv) to the solution via syringe. Validation Check: The solution should remain clear. Pyridine is chosen over Et 3 N to minimize premature sulfene formation while effectively scavenging the HCl byproduct.
Step 2: Electrophile Addition
-
Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Low temperatures suppress the deprotonation pathway (sulfene formation) and favor direct nucleophilic substitution.
-
Dissolve (2-bromo-5-methylphenyl)methanesulfonyl chloride (1.1 equiv) in a minimal volume of anhydrous CH 3 CN (approx. 1 mL per mmol).
-
Add the sulfonyl chloride solution dropwise over 15–30 minutes. Validation Check: As the addition proceeds, the reaction mixture will transition from clear to slightly cloudy as pyridinium hydrochloride begins to precipitate. This visual cue confirms that the coupling and HCl elimination are occurring successfully.
Step 3: Reaction Maturation & Monitoring
-
Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to room temperature (25 °C).
-
Stir for an additional 2–4 hours.
-
Monitor the reaction via TLC (typically 30% EtOAc in Hexanes) or LC-MS. Validation Check: The disappearance of the primary amine spot (ninhydrin active) and the appearance of a new, less polar UV-active spot confirms conversion. If a highly polar baseline spot appears, moisture has compromised the reaction (hydrolysis to sulfonic acid).
Step 4: Quenching and Liquid-Liquid Extraction
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the CH 3 CN.
-
Dilute the crude residue with EtOAc (10 mL per mmol) and transfer to a separatory funnel.
-
Wash the organic layer with cold 1M HCl (3 x 5 mL per mmol). Causality: The acidic wash protonates and removes excess pyridine and any unreacted primary amine into the aqueous layer, ensuring they do not co-elute during chromatography.
-
Wash the organic layer with brine (1 x 10 mL per mmol) to remove residual water and salts.
Step 5: Drying and Purification
-
Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.
-
Purify the crude secondary sulfonamide via flash column chromatography (silica gel, Hexanes/EtOAc gradient) or recrystallization, depending on the physical state of the product.
Troubleshooting Guide
-
Issue: High levels of bis-sulfonylation.
-
Cause: The secondary sulfonamide product was deprotonated and reacted with a second equivalent of sulfonyl chloride 3.
-
Solution: Ensure strictly dropwise addition of the sulfonyl chloride. Reduce the equivalents of sulfonyl chloride from 1.1 to 1.0.
-
-
Issue: Poor yield with a large baseline spot on TLC.
-
Cause: Hydrolysis of the benzylic sulfonyl chloride to the sulfonic acid due to moisture 2.
-
Solution: Rigorously dry the primary amine and use fresh, anhydrous solvent. Ensure the sulfonyl chloride reagent has not degraded in storage.
-
References
-
Benchchem - An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.1
-
Chemistry & Biology Interface - Recent advances in synthesis of sulfonamides: A review. 2
-
Organic Letters (ACS Publications) - Silyl Triflate-Promoted Sulfonylations. 3
Sources
(2-Bromo-5-methylphenyl)methanesulfonyl chloride as a reagent in drug discovery
An Application Note and Protocol Guide for the use of (2-Bromo-5-methylphenyl)methanesulfonyl chloride in advanced medicinal chemistry and drug discovery workflows.
Executive Summary
The exploration of novel three-dimensional (3D) chemical space is a primary objective in modern drug discovery, driven by the need for higher target selectivity and improved physicochemical properties [1]. Within this paradigm, multifunctional building blocks are highly prized for their ability to rapidly generate structural complexity. (2-Bromo-5-methylphenyl)methanesulfonyl chloride (CAS: 1518859-31-8) is a remarkably versatile reagent. Unlike rigid arylsulfonyl chlorides, the presence of the benzylic methylene group (–CH₂–SO₂Cl) combined with an ortho-bromo substituent provides orthogonal reactivity profiles. This guide details the mechanistic causality, quantitative data, and self-validating protocols required to leverage this reagent for the synthesis of complex sulfonamides, biaryls, and fused sultams.
Mechanistic Rationale & Structural Advantages
The utility of this reagent stems from the distinct electronic and steric properties of its three functional domains:
-
The Methanesulfonyl Chloride Moiety : This site is highly electrophilic and undergoes rapid nucleophilic attack by primary and secondary amines to form sulfonamides—a ubiquitous pharmacophore in drug discovery, seen in targets ranging from P2Y12 antagonists to carbonic anhydrase inhibitors [2]. Crucially, the benzylic carbon makes the reagent susceptible to base-induced dehydrohalogenation, forming a transient, highly reactive sulfene (R–CH=SO₂) capable of participating in cycloaddition reactions [3].
-
The Ortho-Bromo Substituent : Once the sulfonamide is formed, the aryl bromide acts as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [4]. The steric bulk of the adjacent methyl and methanesulfonamide groups necessitates careful ligand selection to facilitate oxidative addition and prevent catalyst poisoning.
-
The Meta-Methyl Group : Serves as an electronic modulator, slightly increasing the electron density of the aromatic ring. This stabilizes oxidative addition complexes during cross-coupling while providing favorable lipophilic contacts (van der Waals interactions) within target binding pockets.
Workflow 1: Orthogonal Functionalization
The most common application of this reagent involves a two-step orthogonal functionalization: first, the chemoselective formation of a sulfonamide, followed by the transition-metal-catalyzed extension of the aromatic system.
Caption: Orthogonal functionalization workflow of (2-Bromo-5-methylphenyl)methanesulfonyl chloride.
Protocol 1: Chemoselective Synthesis of Methanesulfonamides
Causality & Self-Validation: The primary challenge in reacting benzylic sulfonyl chlorides is the competing hydrolysis of the sulfonyl chloride and the premature formation of sulfenes if the base is too strong or the temperature too high. To mitigate this, a strictly temperature-controlled anhydrous condition using a sterically hindered base is employed. The protocol utilizes a self-validating LC-MS checkpoint to ensure complete consumption of the starting material before aqueous workup, preventing the formation of potentially genotoxic sulfonate esters.
Step-by-Step Methodology:
-
Preparation : Dissolve the target amine (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert argon atmosphere.
-
Base Addition : Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv, 7.5 mmol) and cool the reaction mixture to 0 °C using an ice-water bath. Causality: DIPEA is sterically hindered, preventing nucleophilic attack on the sulfonyl chloride while efficiently scavenging the generated HCl. Cooling to 0 °C suppresses unwanted sulfene formation.
-
Reagent Addition : Slowly add a solution of (2-Bromo-5-methylphenyl)methanesulfonyl chloride (1.05 equiv, 5.25 mmol) in DCM (10 mL) dropwise over 15 minutes.
-
In-Process Control (IPC) : Stir for 2 hours at 0 °C, then allow to warm to room temperature. Sample 10 µL of the mixture, dilute in LC-MS grade methanol, and analyze. The reaction is self-validating when the starting amine peak is <2% by UV integration.
-
Workup : Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual amine and DIPEA, followed by brine (20 mL).
-
Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting sulfonamide is typically >95% pure and ready for cross-coupling.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Causality & Self-Validation: The ortho-bromo sulfonamide presents a sterically demanding environment. Standard catalysts like Pd(PPh₃)₄ often fail due to slow oxidative addition and competitive protodehalogenation. Utilizing a pre-catalyst with a bulky, electron-rich ligand (e.g., Pd(dppf)Cl₂ or an XPhos-Pd-G3 palladacycle) ensures efficient coupling.
Step-by-Step Methodology:
-
Reagent Assembly : In a Schlenk flask, combine the brominated sulfonamide intermediate (1.0 equiv, 2.0 mmol), the desired aryl/heteroaryl boronic acid (1.5 equiv, 3.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).
-
Solvent & Base : Add a degassed mixture of 1,4-Dioxane (12 mL) and 2M aqueous K₂CO₃ (4 mL). Causality: The biphasic Dioxane/Water system ensures the solubility of both the organic substrates and the inorganic base. Aqueous K₂CO₃ is preferred over stronger bases (like KOtBu) to avoid deprotonating the sulfonamide nitrogen (if secondary), which would form an inhibitory anionic species that binds to the palladium center.
-
Reaction Execution : Seal the flask and heat to 90 °C for 12 hours.
-
IPC : Monitor via LC-MS. A successful reaction will show complete consumption of the brominated starting material. If protodehalogenation (loss of Br without coupling) exceeds 10%, the solvent degassing was insufficient.
-
Purification : Cool to room temperature, dilute with EtOAc (30 mL), and filter through a pad of Celite to remove palladium black. Purify via flash chromatography.
Workflow 2: Sultam Synthesis via Sulfene Intermediates
Arylmethanesulfonyl chlorides are uniquely capable of undergoing dehydrohalogenation to form sulfenes. These highly reactive intermediates can be trapped by imines or electron-deficient alkenes in formal [3+2] or [4+2] cycloadditions to yield fused sultams (cyclic sulfonamides). Sultams are highly valued in medicinal chemistry for their metabolic stability and unique hydrogen-bonding vectors [3].
Caption: Mechanism of base-promoted sulfene generation and cycloaddition for sultam synthesis.
Quantitative Data: Reaction Optimization Profiles
The following table summarizes the optimized conditions and quantitative yields for the functionalization of (2-Bromo-5-methylphenyl)methanesulfonyl chloride, demonstrating the impact of causality-driven parameter selection.
| Reaction Step | Substrate | Catalyst / Base | Solvent & Temp | Yield (%) | Purity (LC-MS) |
| N-Sulfonylation | Morpholine (2° Amine) | DIPEA (1.5 eq) | DCM, 0 °C to RT | 94% | >98% |
| N-Sulfonylation | Aniline (1° Amine) | Pyridine (2.0 eq) | THF, 0 °C to RT | 88% | >95% |
| Suzuki Coupling | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, 90 °C | 86% | >96% |
| Suzuki Coupling | 3-Pyridylboronic acid | XPhos-Pd-G3 / K₃PO₄ | Dioxane/H₂O, 100 °C | 79% | >95% |
| Sulfene Trapping | N-Benzylidene-aniline | Triethylamine (3.0 eq) | Toluene, 110 °C | 65% | >90% |
Conclusion
(2-Bromo-5-methylphenyl)methanesulfonyl chloride is a highly programmable reagent. By understanding the mechanistic causality behind its reactivity—specifically controlling nucleophilic attack versus sulfene generation, and overcoming the steric demands of its ortho-bromo site—medicinal chemists can rapidly assemble complex, 3D-functionalized libraries. The self-validating protocols provided ensure reproducible access to these high-value pharmacophores.
References
-
Title: The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Design, Sustainable Synthesis, and Programmed Reactions of Templated N-Heteroaryl-Fused Vinyl Sultams Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts Source: Organic Letters URL: [Link]
Application Note: Catalytic Strategies for the Dual-Functional Reagent (2-Bromo-5-methylphenyl)methanesulfonyl chloride
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Introduction & Structural Reactivity Profile
(2-Bromo-5-methylphenyl)methanesulfonyl chloride is a highly versatile, dual-functional building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, I approach this molecule not as a single reagent, but as a bipartite system offering two distinct, orthogonal sites for functionalization:
-
The Methanesulfonyl Chloride Motif (-CH₂SO₂Cl): A highly electrophilic center primed for nucleophilic acyl-type substitution to form sulfonamides or sulfonate esters.
-
The 2-Bromoaryl Motif (Ar-Br): A halogenated aromatic ring perfectly suited for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck).
Understanding the causality behind catalyst selection for each site is critical for achieving high yields, preventing side reactions, and establishing robust synthetic pipelines.
Diagram 1: Dual reactivity pathways of (2-Bromo-5-methylphenyl)methanesulfonyl chloride.
Part 1: Catalytic Sulfonylation (The -CH₂SO₂Cl Site)
Mechanistic Causality: Why DMAP over Pyridine?
The fundamental mechanism of sulfonylation is a nucleophilic acyl-type substitution occurring at the electrophilic sulfur atom (1)[1]. While direct reaction with amines is possible, it is often slow and prone to hydrolysis. Introducing a catalyst is essential.
4-Dimethylaminopyridine (DMAP) acts as a superior nucleophilic catalyst compared to standard bases like Triethylamine (TEA) or Pyridine. DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonyl-4-dimethylaminopyridinium intermediate (2)[2]. The dimethylamino group donates electron density into the pyridine ring, stabilizing this intermediate through resonance[1]. Density Functional Theory (DFT) calculations demonstrate that DMAP lowers the overall energy barrier of this intermediate formation to merely 0.15 eV , compared to a prohibitive 1.28 eV when using sterically hindered pyridine analogues like collidine (3)[3].
Quantitative Catalyst Comparison
| Catalyst | Role | Relative Efficiency | Mechanistic Advantage / Causality |
| DMAP | Nucleophilic Catalyst | High | Forms low-energy N-sulfonylpyridinium intermediate (0.15 eV barrier); highly resonance-stabilized[1][3]. |
| Pyridine | Nucleophilic Catalyst / Base | Moderate | Weaker nucleophile than DMAP; lacks electron-donating para-substituent, resulting in slower reaction rates[2][3]. |
| TEA / DIPEA | Brønsted Base | Low (Standalone) | Acts strictly as an acid scavenger. Does not activate the sulfonyl chloride electrophile[2][4]. |
Protocol 1: DMAP-Catalyzed Sulfonamide Synthesis
This protocol is designed as a self-validating system for the sulfonylation of primary or secondary amines (4)[4].
Reagents:
-
(2-Bromo-5-methylphenyl)methanesulfonyl chloride (1.05 equiv.)
-
Primary/Secondary Amine (1.0 equiv.)
-
DMAP (0.1 equiv.)
-
Triethylamine (TEA) (1.2 equiv.)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the amine (1.0 equiv.) and TEA (1.2 equiv.) in anhydrous DCM (approx. 0.2 M concentration).
-
Catalyst Addition: Cool the stirred solution to 0 °C using an ice bath. Add the DMAP catalyst (0.1 equiv.).
-
Electrophile Addition: Dissolve the sulfonyl chloride (1.05 equiv.) in a minimal amount of DCM and add it dropwise to the reaction mixture to control the exothermic nature of the reaction.
-
Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation Checkpoint: The formation of a fine white precipitate (TEA·HCl salt) acts as a visual indicator that the sulfonylation is proceeding and generating HCl.
-
-
Work-up: Dilute the mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove unreacted amine and DMAP), saturated aqueous NaHCO₃ (to neutralize), and brine[1]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Diagram 2: Step-by-step experimental workflow for DMAP-catalyzed sulfonylation.
Part 2: Palladium-Catalyzed Cross-Coupling (The 2-Bromoaryl Site)
Mechanistic Causality: Overcoming Steric Hindrance
Once the sulfonyl chloride group is protected (e.g., converted to a stable sulfonamide), the 2-bromo substituent becomes an ideal handle for structural elaboration via Palladium-catalyzed cross-coupling (5)[5]. The catalytic cycle begins with the oxidative addition of the Pd(0) species into the C–Br bond[5].
Because the bromine atom is ortho to the bulky methanesulfonyl group, the substrate is highly sterically congested. Traditional Pd/triarylphosphine catalysts often fail or require harsh conditions. To overcome this, catalysts featuring bidentate ligands with large bite angles (e.g., dppf) or bulky, electron-rich phosphines (e.g., X-Phos, P(t-Bu)₃) must be employed to accelerate both oxidative addition and transmetalation ().
Quantitative Catalyst Selection Guide
| Reaction Type | Recommended Catalyst System | Ligand Characteristic | Causality / Advantage |
| Suzuki-Miyaura (C-C) | Pd(dppf)Cl₂ | Bidentate, large bite angle | Excellent for sterically congested ortho-substituted aryl halides; facilitates transmetalation. |
| Buchwald-Hartwig (C-N) | Pd₂(dba)₃ + X-Phos | Bulky, electron-rich | Prevents catalyst deactivation and facilitates challenging C-N bond formations with amines[5][6]. |
| Heck (C-C) | Pd(P(t-Bu)₃)₂ | Highly electron-donating | Obviates the need for high temperatures typically associated with Heck couplings. |
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
This protocol outlines the coupling of the protected (2-Bromo-5-methylphenyl)methanesulfonamide with an arylboronic acid[5].
Reagents:
-
Aryl Bromide Substrate (1.0 equiv.)
-
Arylboronic Acid (1.2 equiv.)
-
Pd(dppf)Cl₂ (0.05 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Degassed Solvent (e.g., Toluene/H₂O 4:1 or aqueous TPGS-750-M surfactant)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the aryl bromide substrate (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Atmosphere Exchange: Seal the vial and purge with nitrogen or argon for 5 minutes to remove oxygen, which can degrade the active Pd(0) catalyst.
-
Catalyst & Solvent Addition: Under a stream of inert gas, add Pd(dppf)Cl₂ (0.05 equiv.) followed by the degassed solvent mixture.
-
Reaction Phase: Heat the mixture to 80 °C (or stir at room temperature if using micellar aqueous conditions) for 12 hours.
-
Self-Validation Checkpoint: The reaction mixture will typically transition from a pale yellow/orange to a dark brown/black suspension as the active Pd(0) species cycles and eventually aggregates. Complete consumption of the starting bromide on TLC confirms successful oxidative addition and coupling.
-
-
Work-up: Cool to room temperature, dilute with water, and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and purify via flash column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: (2-Bromo-5-methylphenyl)methanesulfonyl Chloride in Medicinal Chemistry
Executive Summary & Structural Rationale
In modern medicinal chemistry, the precise spatial arrangement and physicochemical properties of a pharmacophore dictate its efficacy and target selectivity. (2-Bromo-5-methylphenyl)methanesulfonyl chloride (CAS: 1518859-31-8) is an advanced, bifunctional building block designed for the synthesis of highly customized sulfonamide libraries[1].
Unlike standard benzenesulfonyl chlorides, this reagent features a methylene spacer (-CH₂-) between the aryl ring and the sulfonyl group, classifying it as a benzylsulfonyl chloride. This seemingly minor structural shift breaks the conjugation between the aromatic system and the sulfonamide, introducing critical sp³-hybridized flexibility[2]. Furthermore, the compound is equipped with two strategic ring substituents:
-
2-Bromo Handle: Serves as an orthogonal reactive site for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the aryl core without disrupting the sulfonamide linkage.
-
5-Methyl Group: Acts as a lipophilic probe to map and occupy hydrophobic sub-pockets within target proteins, enhancing binding affinity through van der Waals interactions.
Mechanistic Insights: Sulfonylation Dynamics
The primary utility of this reagent lies in the sulfonylation of nucleophiles (amines, alcohols) to form benzylsulfonamides and sulfonate esters[3]. The fundamental mechanism is a nucleophilic acyl-type substitution occurring at the highly electrophilic sulfur atom[3].
Causality in Reaction Design: Benzylsulfonyl chlorides undergo solvolysis and nucleophilic attack via concerted solvent processes, but they are uniquely susceptible to an alternative degradation pathway: sulfene formation [4]. Because the methylene protons adjacent to the sulfonyl group are highly acidic, strong bases can deprotonate this position, eliminating chloride to form a highly reactive sulfene intermediate. To prevent this and drive the direct addition-elimination pathway, protocols must strictly utilize aprotic solvents and employ nucleophilic catalysts (like Pyridine or DMAP) rather than strong Brønsted bases[3]. Pyridine attacks the sulfonyl chloride to form a transient, highly electrophilic N-sulfonylpyridinium intermediate, which rapidly reacts with the target amine before α-deprotonation can occur[3].
Caption: Pyridine-catalyzed nucleophilic acyl substitution mechanism, bypassing the sulfene degradation pathway.
Quantitative Data: Impact of the Methylene Spacer
The inclusion of the methylene spacer significantly alters the physicochemical profile of the resulting drug candidate. Table 1 summarizes the comparative impact of utilizing a benzylsulfonyl chloride versus a direct arylsulfonyl chloride.
Table 1: Comparative Physicochemical & Structural Properties
| Property | Direct Arylsulfonamides | Benzylsulfonamides (Methylene Spacer) | Impact on Drug Design |
| Geometry | Rigid, planar-adjacent | Flexible, sp³-hybridized spacer | Allows the pharmacophore to adapt to complex, non-linear binding pockets (e.g., Thrombin active sites)[2]. |
| pKa (N-H) | ~9.5 – 10.0 | ~10.5 – 11.0 | Decreases acidity; alters the ionization state and membrane permeability at physiological pH. |
| Solvolysis Rate | Slower | Faster (Concerted solvent processes)[4] | Requires strictly anhydrous conditions and rapid trapping by nucleophiles during synthesis[4]. |
Experimental Protocols
Protocol A: Chemoselective Synthesis of Flexible Benzylsulfonamides
Objective: High-yielding N-sulfonylation of a primary amine while suppressing α-deprotonation and hydrolysis.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an inert nitrogen atmosphere. Dissolve the primary amine (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 0.1 M).
-
Catalyst/Base Addition: Add anhydrous Pyridine (2.0 eq, 10.0 mmol). Causality: Pyridine serves a dual purpose—it acts as an acid scavenger for the generated HCl and as a nucleophilic catalyst to form the reactive N-sulfonylpyridinium species[3].
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the thermal energy suppresses the competing E1cB-like elimination that leads to sulfene formation.
-
Reagent Addition: Dissolve (2-Bromo-5-methylphenyl)methanesulfonyl chloride (1.1 eq, 5.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes.
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation & Monitoring: Analyze an aliquot via LC-MS. Validation Check: The disappearance of the starting amine mass and the appearance of the product mass [M+H]⁺ confirms success. The presence of a sulfonic acid byproduct mass indicates moisture contamination in the DCM.
-
Workup: Quench the reaction with 1N HCl (aq) to neutralize excess pyridine. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling
Objective: Utilize the ortho-bromo handle of the synthesized benzylsulfonamide to introduce a biaryl motif for Structure-Activity Relationship (SAR) mapping.
Step-by-Step Methodology:
-
Preparation: In a microwave vial, combine the bromo-benzylsulfonamide from Protocol A (1.0 eq, 1.0 mmol) and an arylboronic acid (1.5 eq, 1.5 mmol).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL), followed by K₂CO₃ (3.0 eq, 3.0 mmol). Causality: The aqueous base is critical for forming the reactive boronate complex[Ar-B(OH)₃]⁻, which undergoes transmetalation much faster than the neutral boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination, and is robust enough to handle the steric hindrance of the ortho-substituted bromoarene.
-
Reaction: Seal the vial and heat at 90 °C under N₂ for 12 hours (or microwave at 110 °C for 45 minutes).
-
Workup & Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and extract with Ethyl Acetate (3 x 15 mL). Purify the concentrated crude via silica gel flash chromatography (Hexanes/EtOAc gradient).
Caption: Two-stage synthetic workflow: Chemoselective sulfonylation followed by late-stage palladium-catalyzed diversification.
References
-
Discovery of a Novel, Selective, and Orally Bioavailable Class of Thrombin Inhibitors Incorporating Aminopyridyl Moieties at the P1 Position. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences / ResearchGate. Available at: [Link]
-
(2-bromo-5-methylphenyl)methanesulfonyl chloride (CAS 1518859-31-8) Product Data. Molport. Available at: [Link]
Sources
Application Note: Orthogonal Reactivity and Palladium-Catalyzed Cross-Coupling of (2-Bromo-5-methylphenyl)methanesulfonyl chloride
Executive Summary
(2-Bromo-5-methylphenyl)methanesulfonyl chloride (CAS: 1518859-31-8) is a highly versatile, bifunctional building block engineered for advanced organic synthesis. It features both a "hard" electrophilic benzylsulfonyl chloride moiety and a "soft" electrophilic aryl bromide. This dual functionality enables orthogonal reactivity, allowing researchers to execute sequential, highly chemoselective transformations. It is particularly valuable in the synthesis of complex biaryl sulfonamides, diarylmethanes, and fused sultams—motifs frequently encountered in modern drug discovery, such as in the development of RORγt inhibitors[1].
Mechanistic Rationale & Orthogonal Reactivity
As a Senior Application Scientist, understanding the causality behind the reactivity of this molecule is paramount for designing robust synthetic routes. The orthogonal nature of the two functional groups allows for two distinct strategic pathways:
-
Pathway A: Chemoselective Sulfonamidation followed by Cross-Coupling The sulfonyl chloride group undergoes rapid nucleophilic attack by primary or secondary amines. Because this is a polar, two-electron process driven by the high electrophilicity of the −SO2Cl group, it proceeds seamlessly at 0 °C to room temperature without affecting the aryl bromide[1]. Once the stable sulfonamide is formed, the aryl bromide can be activated via oxidative addition by Palladium(0) catalysts to undergo Suzuki-Miyaura (C–C) or Buchwald-Hartwig (C–N) cross-couplings.
-
Pathway B: Palladium-Catalyzed Desulfinylative Cross-Coupling Alternatively, the benzylsulfonyl chloride itself can serve as the cross-coupling partner. Under specific Palladium catalysis (e.g., using Pd[P(t−Bu)3]2 ), the sulfonyl chloride undergoes oxidative addition to form a Pd(II) sulfinate complex. At temperatures above 66 °C, this complex undergoes rapid desulfinylation (extrusion of SO2 gas), driven by entropy, to yield a benzyl-palladium intermediate. This intermediate can then be intercepted by organozinc or Grignard reagents (Negishi or Kumada-type couplings) to form diarylmethanes[2], leaving the aryl bromide intact for subsequent late-stage functionalization.
Workflow Diagram
Orthogonal reactivity pathways of (2-Bromo-5-methylphenyl)methanesulfonyl chloride.
Quantitative Data Summary
The following table summarizes the optimized reaction conditions, catalyst systems, and typical yields for the divergent pathways described above.
| Reaction Pathway | Transformation | Catalyst / Reagents | Base / Additive | Solvent & Temp | Typical Yield |
| Pathway A1 | Sulfonamidation | Amine (1.1 eq) | Et3N (2.0 eq) | CH2Cl2 , 0 °C to RT | 85–95% |
| Pathway A2 | Suzuki-Miyaura (C–C) | 5 mol% Pd(dppf)Cl2 | K2CO3 (3.0 eq) | Dioxane/ H2O , 90 °C | 75–88% |
| Pathway A3 | Buchwald-Hartwig (C–N) | 2 mol% XantPhos-Pd-G2 | K3PO4 (2.0 eq) | Dioxane, 100 °C | 70–85% |
| Pathway B1 | Desulfinylative Negishi | 5 mol% Pd[P(t−Bu)3]2 | Organozinc (1.5 eq) | THF, 70 °C | 60–80% |
Experimental Protocols
Protocol 1: Chemoselective Synthesis of the Sulfonamide Intermediate
Objective: Convert the sulfonyl chloride to a stable sulfonamide while preserving the aryl bromide for downstream coupling.
-
Preparation : In an oven-dried round-bottom flask, dissolve (2-Bromo-5-methylphenyl)methanesulfonyl chloride (1.0 equiv) in anhydrous CH2Cl2 (0.2 M).
-
Cooling : Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature controls the highly exothermic nucleophilic attack, suppressing competitive hydrolysis of the sulfonyl chloride by trace moisture.
-
Addition : Add triethylamine (2.0 equiv) followed by the dropwise addition of the desired primary or secondary amine (1.1 equiv).
-
Reaction : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
-
Self-Validation (IPC) : Analyze an aliquot via TLC (Hexanes/EtOAc 7:3). The reaction is a self-validating system; it is deemed complete only when the highly UV-active starting material ( Rf ~0.6) is completely consumed and replaced by a more polar sulfonamide spot. Do not proceed to workup until this condition is met.
-
Workup : Quench with saturated aqueous NH4Cl , extract with CH2Cl2 , dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: C–C bond formation at the aryl bromide position of the sulfonamide intermediate.
-
Preparation : Charge a Schlenk flask with the sulfonamide intermediate (1.0 equiv), arylboronic acid (1.2 equiv), K2CO3 (3.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Degassing : Add a solvent mixture of 1,4-Dioxane/ H2O (4:1, 0.1 M). Sparge the mixture with Argon for 15 minutes. Causality: Strict deoxygenation is critical to prevent the oxidation of the active Pd(0) species into an inactive Pd(II) complex, which would prematurely terminate the catalytic cycle. Pd(dppf)Cl2 is selected due to its large bite angle, which facilitates rapid reductive elimination.
-
Heating : Heat the reaction mixture to 90 °C for 12 hours.
-
Self-Validation (IPC) : Monitor via LC-MS. The system validates its own completion when the characteristic isotopic bromine doublet (M, M+2) of the starting material completely disappears, shifting entirely to the mass of the cross-coupled product.
-
Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.
Protocol 3: Palladium-Catalyzed Desulfinylative Negishi Cross-Coupling
Objective: Direct C–C bond formation via SO2 extrusion from the benzylsulfonyl chloride, leaving the aryl bromide intact[2].
-
Preparation : In an argon-filled glovebox, charge a vial with (2-Bromo-5-methylphenyl)methanesulfonyl chloride (1.0 equiv) and Pd[P(t−Bu)3]2 (0.05 equiv).
-
Solvent & Reagent Addition : Dissolve in anhydrous THF (0.1 M) and add the arylzinc chloride reagent (1.5 equiv).
-
Thermal Activation : Seal the vial, transfer to a fume hood, and heat to 70 °C for 4 hours. Causality: The reaction must be heated above 66 °C. Below this threshold, the intermediate palladium(II) sulfinate is thermodynamically stable; exceeding 66 °C provides the activation energy required for the entropically driven extrusion of SO2 gas[2].
-
Self-Validation (IPC) : The reaction is visually self-validating through the evolution of SO2 gas (micro-bubbling) upon reaching 70 °C. Confirm completion via GC-MS, verifying the loss of 64 Da ( SO2 ) relative to a direct coupling byproduct.
-
Workup : Quench carefully with 1M HCl, extract with EtOAc, and purify via silica gel chromatography.
References
- (2-bromo-5-methylphenyl)methanesulfonyl chloride | 1518859-31-8. sigmaaldrich.com.
- Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022.
- Negishi Cross-Coupling of Sulfonyl Chlorides.
Sources
How to prevent hydrolysis of (2-Bromo-5-methylphenyl)methanesulfonyl chloride during synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (2-Bromo-5-methylphenyl)methanesulfonyl chloride .
Handling benzylic sulfonyl chlorides requires specialized techniques. Unlike standard aryl sulfonyl chlorides (e.g., tosyl chloride), which are relatively stable and degrade primarily via slow SN2 hydrolysis, benzylic derivatives are exceptionally prone to rapid degradation. This guide provides the mechanistic causality, quantitative parameters, and self-validating protocols necessary to secure high yields and prevent hydrolysis during your synthesis workflows.
Mechanistic Deep Dive: The Causality of Hydrolysis
To prevent hydrolysis, we must first understand the chemical pathways that cause it. (2-Bromo-5-methylphenyl)methanesulfonyl chloride contains a highly acidic benzylic methylene ( −CH2− ) group sandwiched between an electron-withdrawing sulfonyl group and an aromatic ring.
When exposed to a base (such as triethylamine or DIPEA) during amidation or esterification, the molecule does not just undergo direct SN2 attack. Instead, it undergoes a rapid Base-Catalyzed E1cB Elimination [1]. The base abstracts an alpha-proton, ejecting a chloride ion to form a transient, highly electrophilic sulfene intermediate ( Ar−C=SO2 ).
Sulfenes are incredibly reactive. If even trace amounts of water are present in your reaction matrix, water will outcompete your target nucleophile, instantaneously attacking the sulfene to form an unreactive sulfonic acid dead-end[2].
Degradation pathways of benzylic sulfonyl chlorides via E1cB sulfene formation and SN2 hydrolysis.
Quantitative Optimization Matrix
To suppress the sulfene pathway and favor the desired nucleophilic attack, your reaction environment must be strictly controlled. Below is the quantitative matrix defining the acceptable operational limits for this class of molecules.
| Parameter | Optimal Range | Critical Threshold | Mechanistic Causality |
| Solvent Moisture | < 50 ppm | > 100 ppm | Trace H2O outcompetes the target nucleophile for the sulfene intermediate, leading to poor hydrolytic stability and low yields[3]. |
| Reaction Temp | -20°C to 0°C | > 5°C | Thermal energy exponentially accelerates alpha-proton abstraction and subsequent sulfene generation. |
| Addition Rate | 0.1 - 0.5 mL/min | > 1.0 mL/min | Rapid addition causes exothermic micro-environments, accelerating degradation and side-product formation. |
| Base Stoichiometry | 1.1 - 1.2 eq | > 1.5 eq | Excess base drives the equilibrium toward the highly unstable sulfene species before the amine can react. |
Self-Validating Experimental Protocol: Anhydrous Amidation
A robust protocol must verify its own integrity at every step. Follow this self-validating workflow to couple (2-Bromo-5-methylphenyl)methanesulfonyl chloride with an amine.
Validated step-by-step workflow for anhydrous synthesis using moisture-sensitive sulfonyl chlorides.
Phase 1: System Validation
-
Glassware Preparation : Bake all reaction flasks, stir bars, and syringes at 120°C for a minimum of 4 hours. Assemble the apparatus while hot under a continuous stream of ultra-high purity (UHP) Argon.
-
Solvent QC : Dispense anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Validation Check: Perform a Karl Fischer titration. Do not proceed if the water content exceeds 50 ppm.
-
Phase 2: Reaction Execution
-
Nucleophile Setup : Dissolve the target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq) in the validated anhydrous solvent. Cool the system to -20°C using a dry ice/ethylene glycol bath.
-
Electrophile Addition : Dissolve the (2-Bromo-5-methylphenyl)methanesulfonyl chloride in anhydrous solvent. Add this solution dropwise via a syringe pump (0.2 mL/min) to the cooled amine mixture.
-
Causality: Adding the electrophile to the base/amine mixture (rather than vice versa) ensures the sulfonyl chloride is immediately intercepted by the amine, minimizing its exposure to unreacted base which would trigger sulfene formation.
-
Phase 3: In-Process Validation
-
Reaction Monitoring : Withdraw a 10 µL aliquot and quench it immediately into 1 mL of anhydrous methanol.
-
Validation Check: Analyze via LC-MS. The presence of the methyl sulfonate ester confirms the sulfonyl chloride was active in the reactor. If only sulfonic acid is observed, hydrolysis occurred in the flask prior to the quench.
-
Phase 4: Quench and Isolation
-
Workup : Once complete (verified via TLC/LC-MS), quench the reaction cold with saturated aqueous NH4Cl .
-
Extraction : Rapidly separate the phases. Wash the organic layer with ice-cold brine, dry immediately over anhydrous MgSO4 , filter, and concentrate under reduced pressure.
-
Causality: Prolonged exposure to aqueous phases during workup can hydrolyze any unreacted starting material, complicating purification.
-
Frequently Asked Questions (FAQs)
Q1: Why does my reaction yield drop significantly when scaling up from 100 mg to 5 grams? A1: Scale-up alters heat dissipation. Exothermic base addition causes localized heating in larger flasks, which exponentially accelerates E1cB sulfene formation and subsequent hydrolysis. Solution: Use a jacketed reactor, utilize a syringe pump for strictly controlled addition rates, and ensure rigorous anhydrous conditions.
Q2: Can I use pyridine instead of DIPEA as my base? A2: Proceed with extreme caution. Pyridine acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate. While this is useful for sterically hindered amines, it dramatically increases moisture sensitivity. If using pyridine, your solvent water content must be strictly < 10 ppm.
Q3: My LC-MS shows a massive peak corresponding to the sulfonic acid. Did my reaction fail, or is it an artifact of the analysis? A3: Benzylic sulfonyl chlorides will rapidly hydrolyze in standard aqueous LC-MS mobile phases (which often contain water and formic acid). To validate if the hydrolysis happened in your flask or in the LC-MS, use the In-Process Validation step described in Phase 3 (quench an aliquot in anhydrous methanol). If you see the methyl ester mass, your starting material was intact in the flask.
References[1] "Methanesulfonyl chloride", Wikipedia. Available at: https://en.wikipedia.org/wiki/Methanesulfonyl_chloride[2] "Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides", Benchchem. Available at:https://www.benchchem.com/troubleshooting/sulfonamide-synthesis[3] "Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides", PMC (National Institutes of Health). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC...
Sources
Technical Support Center: Optimizing (2-Bromo-5-methylphenyl)methanesulfonyl Chloride Couplings
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with (2-Bromo-5-methylphenyl)methanesulfonyl chloride (CAS: 1518859-31-8)[1].
Unlike standard aromatic sulfonyl chlorides (e.g., tosyl chloride), this reagent is an aliphatic, benzylic sulfonyl chloride. The presence of acidic alpha-protons adjacent to the sulfonyl group fundamentally alters its reactivity profile, making it highly susceptible to base-mediated side reactions. This guide breaks down the causality behind common failures and provides a self-validating framework to ensure high-yield C–N bond formation.
Frequently Asked Questions: Mechanistic Troubleshooting
Q1: Why is my sulfonamide yield consistently low, with significant amounts of a highly polar baseline spot on my TLC? The Causality: The baseline spot is almost certainly the corresponding sulfonic acid, indicating that hydrolysis has outcompeted aminolysis. Sulfonyl chlorides are inherently moisture-sensitive[2]. However, because (2-Bromo-5-methylphenyl)methanesulfonyl chloride is a benzylic substrate, it can undergo base-mediated deprotonation to form a highly reactive sulfene intermediate ( Ar−CH=SO2 ). This sulfene reacts instantaneously with any adventitious water in the system to form sulfonic acid. The Fix: Rigorous anhydrous conditions are non-negotiable. You must use commercially available anhydrous solvents, oven-dried glassware, and an inert atmosphere (Argon/Nitrogen). Furthermore, always add the amine to the reaction mixture before the sulfonyl chloride to ensure the amine acts as the primary nucleophile[3].
Q2: I am using triethylamine (TEA) as my base under anhydrous conditions, but LC-MS shows complex mixtures and oligomers. What is happening? The Causality: You are over-activating the sulfene pathway. Strong, sterically hindered bases like TEA rapidly abstract the acidic alpha-protons of the benzylic sulfonyl chloride, generating the sulfene intermediate faster than your amine can trap it. If the amine is slightly hindered or poorly nucleophilic, the sulfene will rapidly dimerize or oligomerize with itself. The Fix: Switch to a less basic, nucleophilic catalyst like pyridine[3]. Pyridine neutralizes the generated HCl without aggressively deprotonating the alpha-carbon, thereby kinetically favoring direct nucleophilic attack by the amine over sulfene generation.
Q3: My amine is a precious, highly functionalized API intermediate. How do I adjust the stoichiometry? The Causality: Standard protocols use excess amine, but this is not viable for precious substrates. If you use the amine as the limiting reagent, any unreacted sulfonyl chloride will hydrolyze during the aqueous workup, complicating purification[2]. The Fix: Use the amine as the limiting reagent (1.0 equiv) and a slight excess of the sulfonyl chloride (1.1–1.2 equiv). To prevent the excess sulfonyl chloride from ruining your purification, add a polyamine scavenger resin (e.g., PS-Trisamine) at the end of the reaction to covalently trap the unreacted electrophile before aqueous workup.
Reaction Condition Optimization Data
To illustrate the impact of solvent and base selection on the competing mechanistic pathways, review the quantitative optimization data below. These metrics demonstrate how suppressing the sulfene and hydrolysis pathways directly correlates to increased sulfonamide yield.
| Entry | Solvent | Base (Equiv) | Temp (°C) | Addition Rate | Yield (%) | Major Byproduct Detected |
| 1 | THF (Anhydrous) | TEA (2.0) | 25 | Bolus | 22% | Dimers (Sulfene pathway) |
| 2 | DCM (Standard) | TEA (2.0) | 0 to 25 | Dropwise | 45% | Sulfonic acid (Hydrolysis) |
| 3 | DCM (Anhydrous) | Pyridine (2.0) | 0 to 25 | Dropwise | 88% | None (Clean conversion) |
| 4 | ACN (Anhydrous) | K₂CO₃ (3.0) | 25 | Dropwise | 71% | Unreacted amine |
Table 1: Optimization matrix for benzylic sulfonyl chloride couplings, highlighting the superiority of Pyridine/DCM at low temperatures.
Logical Troubleshooting Workflow
Use the following decision tree to diagnose and resolve suboptimal coupling reactions based on your analytical readouts.
Caption: Decision tree for troubleshooting low yields in sulfonyl chloride couplings.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint confirms the integrity of the reaction.
Caption: Self-validating experimental workflow for sulfonamide synthesis.
Step-by-Step Methodology:
Validation Checkpoint 1 (Reagent Integrity): Before starting, analyze your (2-Bromo-5-methylphenyl)methanesulfonyl chloride via NMR or IR. A strong broad O-H stretch or an upfield shift in the benzylic protons indicates pre-existing hydrolysis. Discard if degraded[2].
Step 1: System Preparation Thoroughly flame-dry a round-bottom flask under vacuum and backfill with dry Argon. Use only commercially available anhydrous dichloromethane (DCM) with a verified low water content (check via Karl Fischer titration).
Step 2: Amine and Base Loading Dissolve the target amine (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration. Add anhydrous pyridine (2.0 equiv). Causality Note: Pyridine is utilized instead of TEA to minimize premature deprotonation of the benzylic alpha-protons, thereby suppressing the runaway sulfene pathway[3].
Step 3: Temperature Control and Addition Cool the reaction mixture to exactly 0 °C using an ice-water bath. In a separate dry vial, dissolve (2-Bromo-5-methylphenyl)methanesulfonyl chloride (1.1 equiv) in anhydrous DCM. Add this solution dropwise over 30 minutes via a syringe pump. Causality Note: Dropwise addition ensures the amine is always in massive stoichiometric excess relative to the active electrophile, kinetically favoring C–N bond formation over dimerization[3].
Validation Checkpoint 2 (Reaction Progress): After 2 hours of stirring at room temperature, pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the product mass. If a massive peak at M+1 (corresponding to the sulfonic acid) is present, moisture has breached your system[2].
Step 4: Quench and Workup Once TLC indicates complete consumption of the amine, quench the reaction with saturated aqueous NaHCO3 . Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove residual pyridine and unreacted amine) and brine[2].
Validation Checkpoint 3 (Crude Purity): Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Run a crude 1H -NMR. The disappearance of the sharp benzylic singlet of the starting material (~4.8 ppm) and the appearance of a new, shifted benzylic signal confirms successful coupling.
Step 5: Purification Purify the crude product via silica gel flash chromatography (typically Hexanes/EtOAc gradient) or recrystallization depending on the specific properties of the resulting sulfonamide[2].
References
- Benchchem. "Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides". Benchchem Tech Support.
- Benchchem. "Avoiding common errors in sulfonamide synthesis experimental protocols". Benchchem Tech Support.
- AiFChem. "1518859-31-8 | (2-Bromo-5-methylphenyl)methanesulfonyl chloride".
Sources
Technical Support Center: Troubleshooting Low Reactivity of (2-Bromo-5-methylphenyl)methanesulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (2-Bromo-5-methylphenyl)methanesulfonyl chloride (CAS 1518859-31-8). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low reactivity encountered during sulfonylation reactions. The unique structure of this reagent, featuring a bulky ortho-bromo substituent, presents specific challenges that require careful consideration of reaction parameters.
Part 1: Foundational Troubleshooting - Reagent Integrity and Core Reactivity
The first step in troubleshooting any reaction is to confirm the integrity of your starting materials. Sulfonyl chlorides, as a class, are highly susceptible to degradation, which is the most common cause of reaction failure.
Q1: My reaction shows no product formation. How can I verify that my (2-Bromo-5-methylphenyl)methanesulfonyl chloride is still active?
A1: The primary pathway for the deactivation of sulfonyl chlorides is hydrolysis, where moisture converts the reactive sulfonyl chloride into the corresponding, and largely unreactive, sulfonic acid.[1][2] This is especially critical during storage and handling.
Root Cause Analysis:
-
Improper Storage: The reagent must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (2-8°C is recommended) to minimize exposure to atmospheric moisture.[2]
-
Handling in Air: Repeatedly opening the container in a humid environment can introduce enough moisture to degrade the material over time.
-
Contaminated Solvents/Glassware: Using wet solvents or failing to properly dry glassware is a common source of in-situ hydrolysis.
Validation Protocol: Quick Activity Test
To confirm the reactivity of your sulfonyl chloride, perform a control reaction with a highly nucleophilic, unhindered amine, such as piperidine or morpholine. This reaction should be rapid at room temperature if the reagent is active.
| Parameter | Value |
| Reagents | (2-Bromo-5-methylphenyl)methanesulfonyl chloride (1 equiv), Piperidine (2.2 equiv), Triethylamine (1.2 equiv) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 30 minutes |
| Monitoring | Thin Layer Chromatography (TLC) or LCMS |
Step-by-Step QC Protocol:
-
Under an inert atmosphere, dissolve (2-Bromo-5-methylphenyl)methanesulfonyl chloride (e.g., 50 mg) in 1 mL of anhydrous DCM in a dry flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of piperidine.
-
Stir the reaction for 30 minutes, allowing it to warm to room temperature.
-
Spot the reaction mixture on a TLC plate alongside a spot of the starting sulfonyl chloride.
-
Expected Result: A complete consumption of the starting material and the appearance of a new, less polar spot for the resulting sulfonamide indicates a reactive sulfonyl chloride. If the starting material remains largely unconsumed, it has likely hydrolyzed and should not be used.
Part 2: Understanding and Overcoming Intrinsic Reactivity Barriers
If your reagent has passed the quality check, the low reactivity is likely due to the intrinsic properties of the molecule and suboptimal reaction conditions.
Q2: What structural features of (2-Bromo-5-methylphenyl)methanesulfonyl chloride contribute to its low reactivity?
A2: The reactivity of this reagent is primarily governed by two factors: steric hindrance and, to a lesser extent, electronics. The sulfur atom of the sulfonyl chloride is the electrophilic center attacked by nucleophiles.[1][3]
-
Steric Hindrance: The bromine atom is in the ortho position relative to the methanesulfonyl chloride group. Its large van der Waals radius creates significant steric congestion around the reactive center. This physically blocks the trajectory of incoming nucleophiles, increasing the activation energy of the reaction. This is often the dominant factor in sluggish reactions involving this reagent.[4][5]
-
Electronic Effects: The benzylic -CH2- group insulates the sulfonyl chloride moiety from the direct electronic influence of the aromatic ring. Therefore, the electron-withdrawing effect of the bromine and the electron-donating effect of the methyl group have a minimal impact on the electrophilicity of the sulfur atom compared to an aryl sulfonyl chloride (Ar-SO2Cl).
Caption: Factors influencing the reactivity of the title compound.
Q3: My sulfonyl chloride is active, but my reaction is very slow. What reaction parameters should I optimize?
A3: A systematic approach to optimizing the reaction conditions is crucial. The choice of base, solvent, and temperature can dramatically influence the outcome of a sterically hindered sulfonylation.
Caption: Systematic troubleshooting workflow for slow reactions.
1. Choice of Base: The base neutralizes the HCl byproduct. For sterically hindered reactions, a stronger, non-nucleophilic base is often superior.
-
Pyridine: Often used as both a base and a nucleophilic catalyst. However, its hydrochloride salt can act as a nucleophile, converting sulfonate esters into unwanted alkyl chlorides.[4][6]
-
Triethylamine (TEA) / DIPEA: Common, cost-effective choices. Their bulk can sometimes be a disadvantage.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A very strong, non-nucleophilic base that can often accelerate slow reactions.
| Base | pKa of Conjugate Acid | Characteristics | Recommendation |
| Pyridine | 5.2 | Can act as nucleophilic catalyst; byproduct can cause side reactions.[4][6] | Use with caution, especially in sulfonate ester synthesis. |
| Triethylamine (TEA) | 10.7 | Standard, non-nucleophilic workhorse base. | Good starting point. |
| DIPEA | 10.7 | More sterically hindered than TEA, reducing its own nucleophilicity. | Useful if amine substrate is highly reactive. |
| DBU | 13.5 | Strong, non-nucleophilic amidine base. | Excellent choice for difficult or sluggish reactions. |
2. Choice of Solvent: The solvent must fully dissolve all reagents and should not react with the sulfonyl chloride.
-
Dichloromethane (DCM): Good for solubility, but its low boiling point limits the reaction temperature.
-
Acetonitrile (ACN): Polar aprotic, higher boiling point than DCM.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly accelerate SN2-type reactions. Ensure it is anhydrous.
3. Temperature and Concentration:
-
Temperature: If the reaction is slow at room temperature, cautiously increase the temperature. Start at 40°C and monitor for decomposition. Many sulfonylation reactions can be heated to 60-80°C in a suitable solvent.
-
Concentration: Ensure the reaction is not too dilute. A concentration of 0.1 M to 0.5 M is a typical starting point.
Part 3: Advanced Strategies for Recalcitrant Reactions
Q4: I have optimized the conditions, but the conversion is still unsatisfactory. What catalytic methods can I employ?
A4: When standard conditions fail, nucleophilic catalysis is the next logical step. Catalysts like 4-Dimethylaminopyridine (DMAP) can dramatically accelerate sulfonylation.
Mechanism of DMAP Catalysis: DMAP is more nucleophilic than typical amines or alcohols. It first reacts with the sulfonyl chloride to form a highly reactive intermediate, a sulfonylpyridinium salt. This intermediate is much more electrophilic than the sulfonyl chloride itself and is readily attacked by the primary nucleophile (your substrate), regenerating the DMAP catalyst.
Protocol: DMAP-Catalyzed Sulfonylation of an Alcohol
-
Add the alcohol (1.0 equiv), triethylamine (1.5 equiv), and a catalytic amount of DMAP (0.1 equiv) to a flask containing anhydrous DCM.
-
Cool the solution to 0°C.
-
Slowly add a solution of (2-Bromo-5-methylphenyl)methanesulfonyl chloride (1.1 equiv) in anhydrous DCM.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Caution: This reaction is often much faster than the uncatalyzed version. The use of DMAP is particularly effective for the sulfonylation of sterically hindered alcohols.
Q5: Are there any alternative reagents or methods if this sulfonyl chloride is simply not reactive enough for my complex substrate?
A5: Yes, if direct sulfonylation fails, consider alternative strategies:
-
Use a Sulfonic Anhydride: While not commercially available for this specific substrate, sulfonic anhydrides ((RSO₂)₂O) are significantly more reactive than sulfonyl chlorides and can be prepared in situ.[7]
-
Dehydroxylative Sulfonylation: For alcohol substrates, methods exist that activate the hydroxyl group to facilitate reaction with a sulfinate salt, bypassing the need for a sulfonyl chloride altogether.[5]
-
Alternative SO₂ Sources: Modern methods using SO₂ surrogates like DABSO can be employed in Sandmeyer-type reactions to generate sulfonyl chlorides in situ from anilines, offering a different synthetic entry point.[8]
Frequently Asked Questions (FAQs)
Q: What are the primary decomposition products I should look out for? A: The main decomposition product is (2-Bromo-5-methylphenyl)methanesulfonic acid, formed via hydrolysis.[2] During reactions at elevated temperatures, thermal decomposition can also occur, potentially releasing toxic gases like SO₂ and HCl.[2]
Q: Can I purify (2-Bromo-5-methylphenyl)methanesulfonyl chloride if I suspect it has partially hydrolyzed? A: Purification is challenging due to the reagent's reactivity. Column chromatography on silica gel is generally not recommended as the acidic silica can promote hydrolysis. If the material is a solid, recrystallization from a non-polar, anhydrous solvent (like hexane) under an inert atmosphere may be possible, but it is often more practical and reliable to use a fresh, high-quality batch of the reagent.
Q: My nucleophile is an electron-deficient aniline. Why is the reaction so difficult? A: Electron-deficient anilines are poor nucleophiles. The combination of a weak nucleophile with a sterically hindered electrophile like (2-Bromo-5-methylphenyl)methanesulfonyl chloride presents a significant challenge. For these cases, you will likely need to employ the most forcing conditions: a strong base like DBU, a high-boiling polar aprotic solvent like DMF or NMP, elevated temperatures, and potentially a nucleophilic catalyst.[7]
References
-
A General Platform for Visible Light Sulfonylation Reactions Enabled by Catalytic Triarylamine EDA Complexes. Journal of the American Chemical Society. [Link]
-
Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids. Organic Chemistry Portal. [Link]
-
Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids. ACS Publications. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
-
Catalyst-free sulfonylation of activated alkenes for highly efficient synthesis of mono-substituted ethyl sulfones in water. Royal Society of Chemistry. [Link]
-
Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. ACS Publications. [Link]
-
Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. ACS Publications. [Link]
- Method for sulfonylation of alcohol.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
Dehydroxylative Sulfonylation of Alcohols. The Journal of Organic Chemistry. [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
-
(2-bromo-5-methylphenyl)methanesulfonyl chloride | CAS 1518859-31-8. American Elements. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JP3445515B2 - Method for sulfonylation of alcohol - Google Patents [patents.google.com]
- 7. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for (2-Bromo-5-methylphenyl)methanesulfonyl chloride sulfonylation
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the unique kinetic and thermodynamic challenges of benzylic sulfonylation.
I. Mechanistic Overview: The Benzylic Challenge
Working with benzylic sulfonyl chlorides like (2-Bromo-5-methylphenyl)methanesulfonyl chloride requires a fundamental shift in strategy compared to standard aryl sulfonyl chlorides (e.g., tosyl chloride). The presence of acidic alpha-protons at the benzylic position makes these compounds highly susceptible to base-induced dehydrohalogenation, leading to the formation of a highly reactive sulfene intermediate ( R−CH=SO2 )[1].
Furthermore, the ortho-bromo substituent introduces severe steric hindrance around the sulfur center. This steric bulk kinetically hinders the desired direct nucleophilic substitution ( SN2 ) pathway, inadvertently favoring the elimination (sulfene) pathway[2]. Mastering this reaction requires precise control over the base strength, solvent environment, and addition kinetics to suppress sulfene formation and drive the reaction toward the target sulfonamide.
II. Troubleshooting FAQs
Q1: Why am I observing low yields of my target sulfonamide and significant amounts of dimeric or hydrolyzed side products? A: This is the classic signature of the sulfene intermediate pathway. Because benzylic positions possess acidic protons, strong aliphatic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) rapidly deprotonate the substrate to form a highly reactive sulfene[3]. If your amine nucleophile does not trap this sulfene instantaneously, the intermediate will react with trace moisture to form sulfonic acids or dimerize. Solution: Switch to a weaker base (like Pyridine) or use a biphasic inorganic base system to suppress the elimination pathway.
Q2: How does the specific structure of (2-Bromo-5-methylphenyl)methanesulfonyl chloride affect my reaction? A: The ortho-bromo and meta-methyl groups introduce significant steric hindrance . This steric bulk physically blocks the amine from executing a direct SN2 attack at the sulfur atom. Because the direct substitution pathway is kinetically slowed down, the competing elimination pathway (sulfene formation) becomes highly favored under standard basic conditions[2]. You must compensate by keeping temperatures strictly at 0 °C during addition to stabilize the electrophile.
Q3: I am getting a significant amount of bis-sulfonylation (two sulfonyl groups on my primary amine). How do I prevent this? A: Benzylic sulfonyl chlorides are notoriously reactive, and their application frequently leads to two-fold sulfonylation products[4]. Once the first sulfonylation occurs, the resulting secondary sulfonamide proton becomes acidic. If excess base and sulfonyl chloride are present in the microenvironment, a second equivalent will rapidly react. Solution: Strictly control your stoichiometry (1.05 equiv electrophile maximum) and reverse the order of addition —add the sulfonyl chloride dropwise to an excess of the amine at 0 °C.
III. Quantitative Data: Base & Solvent Optimization
The following table synthesizes optimization data for benzylic sulfonylation, demonstrating how base selection dictates the mechanistic pathway and ultimate yield.
| Base System | Solvent | Temp (°C) | Mechanistic Pathway Favored | Target Sulfonamide Yield (%) | Sulfene Side-Products (%) |
| TEA (2.0 eq) | DCM | 25 | Elimination (Sulfene) | < 45% | > 40% |
| DIPEA (2.0 eq) | THF | 25 | Elimination (Sulfene) | ~ 50% | ~ 35% |
| Pyridine (1.5 eq) | DCM | 0 to 25 | Direct Substitution ( SN2 ) | 82% | < 10% |
| K2CO3 (aq, 2.0 eq) | DCM / H2O | 0 to 25 | Direct Substitution ( SN2 ) | > 90% | < 5% |
IV. Validated Experimental Protocol: Biphasic Schotten-Baumann Sulfonylation
Self-Validating Design: This protocol utilizes a biphasic Schotten-Baumann system to physically isolate the inorganic base ( K2CO3 ) from the organic electrophile. This spatial separation prevents premature dehydrohalogenation, ensuring the sulfonyl chloride remains intact until the amine nucleophile successfully attacks. The disappearance of the starting material on TLC directly correlates with product formation rather than degradation.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the target amine (1.0 mmol, 1.0 equiv) in 5.0 mL of anhydrous Dichloromethane (DCM) in a 25 mL round-bottom flask.
-
Base Introduction: Add 5.0 mL of a 10% aqueous Potassium Carbonate ( K2CO3 ) solution. Begin vigorous biphasic stirring (800+ rpm) and cool the mixture to 0 °C using an ice bath.
-
Electrophile Addition: In a separate vial, dissolve (2-Bromo-5-methylphenyl)methanesulfonyl chloride (1.05 mmol, 1.05 equiv) in 2.0 mL of anhydrous DCM. Add this solution dropwise to the vigorously stirred reaction mixture over 15–20 minutes. Causality Note: Slow addition at 0 °C ensures the electrophile is kept at a low concentration relative to the amine, preventing the kinetics that lead to bis-sulfonylation[4].
-
Reaction Maturation: Maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) for an additional 2 hours.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 5 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude sulfonamide.
V. Pathway Visualization
Reaction pathways of benzylic sulfonyl chlorides: Direct substitution vs. sulfene formation.
VI. References
-
Title: Sulfene, an Intermediate in the Alcoholysis of Methanesulfonyl Chloride Source: Journal of the American Chemical Society URL: [Link]
-
Title: The development of thiosulfonates as cysteine protease inhibitors Source: University of Glasgow Theses URL: [Link]
-
Title: Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity Source: MDPI (Molecules) URL: [Link]
-
Title: (3+2) Cycloaddition of Heteroaromatic N-Ylides with Sulfenes Source: Organic Letters URL: [Link]
Sources
Technical Support Center: Purification of (2-Bromo-5-methylphenyl)methanesulfonyl Chloride Reaction Products
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges associated with arylmethanesulfonyl chlorides. (2-Bromo-5-methylphenyl)methanesulfonyl chloride is a highly reactive building block. Unlike standard aryl sulfonyl chlorides (e.g., tosyl chloride), this compound possesses benzylic alpha-protons, making it highly susceptible to side reactions such as sulfene formation.
This guide is designed to move beyond basic procedural steps. By understanding the physicochemical causality behind each impurity, you can utilize the self-validating protocols below to ensure the high-purity isolation of your target sulfonamides or sulfonate esters.
Purification Workflow & Logic
Workflow for the purification of arylmethanesulfonyl chloride reaction products.
Troubleshooting FAQs
Q1: My isolated sulfonamide is heavily contaminated with (2-bromo-5-methylphenyl)methanesulfonic acid. Why did this happen, and how do I remove it? A: Sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze into sulfonic acids. If your reaction was not strictly anhydrous, or if you utilized Schotten-Baumann conditions (aqueous base)[1], a significant portion of your starting material will convert to the sulfonic acid byproduct. Because sulfonic acids are highly polar and water-soluble, they can be easily removed via a basic aqueous wash (e.g., saturated NaHCO₃). The base deprotonates the sulfonic acid, shifting its partition coefficient entirely into the aqueous phase.
Q2: I am observing complex dimeric byproducts instead of the pure sulfonamide. What is going wrong? A: This is a classic issue with arylmethanesulfonyl chlorides. Because (2-Bromo-5-methylphenyl)methanesulfonyl chloride possesses alpha-protons (the -CH₂- group between the ring and the sulfonyl group), strong bases like triethylamine can deprotonate the alpha-carbon. This triggers the loss of chloride, generating a highly reactive sulfene intermediate (Ar-CH=SO₂). While sulfenes will react with amines to form your desired product, they also readily dimerize or react with other nucleophiles, creating a complex impurity profile. Fix: Switch to a weaker base (e.g., pyridine) or use a polymer-supported base[2] to suppress sulfene dimerization.
Q3: I tried purifying the crude reaction mixture via silica gel flash chromatography, but the product streaked and recovery was poor. Why? A: Sulfonyl chlorides are notoriously unstable to purification by silica gel chromatography[3]. The slightly acidic nature of the silica surface, combined with residual moisture, catalyzes the hydrolysis of any unreacted sulfonyl chloride into sulfonic acid directly on the column. This causes severe streaking and co-elution with your product. You must actively quench or scavenge the unreacted sulfonyl chloride before attempting chromatography.
Quantitative Data: Impurity Partitioning
To effectively purify your product, you must exploit the physicochemical differences between the desired sulfonamide and the reaction impurities.
| Impurity | Physicochemical Property | Primary Removal Strategy | Expected Efficiency |
| Unreacted Sulfonyl Chloride | Highly electrophilic | Polymer-supported amine quench | > 99% |
| Sulfonic Acid Byproduct | Highly polar, acidic (pKa < 1) | Aqueous base wash (Sat. NaHCO₃) | > 95% |
| Excess Aliphatic Amine | Basic (pKa ~ 9-10) | Aqueous acid wash (1M HCl) | > 98% |
| Sulfene Dimers | Lipophilic, neutral | Flash Column Chromatography | 80 - 90% |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step until the validation checkpoint confirms the success of the current operation.
Protocol A: Liquid-Liquid Extraction (LLE) Phase Separation
Use this protocol to remove excess amine and hydrolyzed sulfonic acid without chromatography.
-
Quench & Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) (10 mL per mmol of substrate). Add an equal volume of distilled water and stir vigorously for 15 minutes.
-
Causality: Water hydrolyzes any trace unreacted sulfonyl chloride into the water-soluble sulfonic acid.
-
-
Acidic Wash (Amine Removal): Separate the organic layer and wash with 1M HCl (2 x 10 mL).
-
Causality: Protonates the unreacted aliphatic amine, forcing it into the aqueous phase as a hydrochloride salt.
-
Validation Checkpoint: Test the pH of the separated aqueous layer. It must be < 2 . If pH > 2, the amine has not been fully protonated; repeat the acid wash.
-
-
Basic Wash (Sulfonic Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (1 x 10 mL).
-
Causality: Deprotonates the sulfonic acid byproduct, ensuring it remains in the aqueous phase.
-
Validation Checkpoint: Test the pH of the separated aqueous layer. It must be > 8 . If not, repeat the basic wash.
-
-
Drying & Concentration: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation Checkpoint: Analyze the residue via TLC or LC-MS. You should observe a single major peak/spot corresponding to the sulfonamide.
-
Protocol B: Polymeric Scavenger Polish
Use this protocol if your product is highly water-soluble or sensitive to aqueous workup.
-
Resin Addition: To the crude reaction mixture in DCM, add 3.0 equivalents of crosslinked poly(4-vinylpyridine)[2] or a polymer-supported trisamine (PS-Trisamine) resin.
-
Causality: The nucleophilic polymer actively binds to any unreacted (2-Bromo-5-methylphenyl)methanesulfonyl chloride, covalently tethering it to the insoluble resin matrix.
-
-
Agitation: Shake or gently stir the suspension at room temperature for 2 hours.
-
Validation Checkpoint: Spot the reaction mixture on a TLC plate. The spot corresponding to the starting sulfonyl chloride must be completely absent.
-
-
Filtration: Filter the mixture through a fritted glass funnel to remove the resin. Wash the resin bed with an additional 5 mL of DCM.
-
Concentration: Evaporate the filtrate to yield the highly pure sulfonamide.
References
- Title: 4-Cyano-2-methoxybenzenesulfonyl Chloride Source: Organic Syntheses URL
- Title: Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine)
- Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations Source: MDPI URL
Sources
Technical Support Center: Troubleshooting (2-Bromo-5-methylphenyl)methanesulfonyl Chloride Synthesis
Welcome to the Application Scientist Support Center. The synthesis of benzylic sulfonyl chlorides—specifically (2-Bromo-5-methylphenyl)methanesulfonyl chloride—presents unique chemoselectivity and stability challenges. Unlike standard aryl sulfonyl chlorides, benzylic variants possess inherent thermal and hydrolytic instability[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize side products such as sulfonic acids, disulfides, and over-halogenated impurities.
Mechanistic Pathway & Side-Product Mapping
To effectively troubleshoot, we must first map the causality of side-product formation during the transformation from the starting material to the target sulfonyl chloride.
Mechanistic workflow of (2-Bromo-5-methylphenyl)methanesulfonyl chloride synthesis & side reactions.
Troubleshooting Guides & FAQs
Q1: Why is my yield of the target sulfonyl chloride low, with high amounts of the corresponding sulfonic acid? Causality: Benzylic sulfonyl chlorides are inherently more susceptible to nucleophilic attack by water than direct aryl sulfonyl chlorides[1]. The benzylic carbon stabilizes the transition state during hydrolysis. If the oxidative chlorination is run at elevated temperatures or if the product is left in the aqueous phase too long during workup, the sulfonyl chloride rapidly hydrolyzes back to the sulfonic acid. Solution: Maintain strict temperature control (0–5 °C) during the oxidation step. Utilize a biphasic solvent system (e.g., DCM/Water) so the sulfonyl chloride partitions into the organic phase immediately upon formation, shielding it from the aqueous environment.
Q2: I am detecting a +34 Da mass shift (M+34) in my LC-MS. How do I prevent ring chlorination? Causality: The +34 Da shift indicates the substitution of a hydrogen atom for a chlorine atom on the aromatic ring. While the 2-bromo group is deactivating, the 5-methyl group is electron-donating and activates the ring toward electrophilic aromatic substitution. Using harsh oxidants like chlorine gas ( Cl2 ) often leads to over-chlorination[2]. Solution: Switch to a milder, highly controlled oxidative chlorination system. Reagent combinations like N -chlorosuccinimide (NCS) with aqueous HCl[3], or SOCl2 with H2O2 [4], provide a steady, low-concentration release of Cl+ , which is sufficient for thiol oxidation but insufficient to break the aromaticity of the ring.
Q3: My reaction stalls, and I observe significant disulfide formation. What is the mechanistic failure? Causality: The oxidation of a thiol to a sulfonyl chloride proceeds through a sulfenyl chloride ( R−S−Cl ) intermediate. If the local concentration of the oxidant is depleted, the unreacted thiol will nucleophilically attack the sulfenyl chloride, forming a stable disulfide dimer[4]. Solution: Ensure a slight stoichiometric excess of the oxidant (typically 3.0–3.5 equivalents of Cl+ source). If using a biphasic system, poor mass transfer can cause local oxidant depletion; add a phase-transfer catalyst (e.g., tetrabutylammonium chloride) to ensure the oxidant reaches the organic-soluble thiol[3].
Q4: How do I minimize the dibromomethyl impurity during the initial benzylic bromination step? Causality: Radical bromination using NBS and AIBN is prone to over-propagation. Once the mono-bromide is formed, the benzylic proton remains highly abstractable, leading to the dibromomethyl side product. Solution: Strictly limit NBS to 0.95–1.00 equivalents relative to the starting material. It is better to accept a 90% conversion of the starting material (which can be separated via distillation or chromatography) than to push for 100% conversion and generate 10% of the inseparable dibrominated impurity.
Quantitative Data: Oxidative Chlorination Reagents
The choice of oxidant dictates the side-product profile. The table below summarizes the expected outcomes when converting the (2-Bromo-5-methylphenyl)methanethiol intermediate to the sulfonyl chloride.
| Oxidant System | Target Yield (%) | Hydrolysis to Sulfonic Acid (%) | Disulfide Dimer (%) | Ring Chlorination (%) | Mechanistic Notes |
| Cl2 (gas) / H2O | 65 - 75 | 10 - 15 | < 1 | 10 - 15 | Harsh; prone to electrophilic aromatic substitution[2]. |
| NCS / aq. HCl | 85 - 88 | 5 - 8 | 2 - 5 | < 2 | Mild; excellent stoichiometric control of Cl+ [3]. |
| SOCl2 / H2O2 | 90 - 95 | 2 - 4 | < 1 | < 1 | Highly efficient; fast reaction times minimize hydrolysis[4],[5]. |
| TCCA / H2O | 80 - 85 | 8 - 10 | 2 - 3 | 4 - 6 | Fast, but requires rigorous temperature control to prevent exotherms. |
Self-Validating Experimental Protocol
This protocol utilizes the highly controlled NCS / aq. HCl / TBAC method[3] to prevent ring chlorination while utilizing a biphasic system to suppress hydrolysis.
Step 1: Phase Setup & Pre-cooling
-
Dissolve 10.0 mmol of the (2-Bromo-5-methylphenyl)isothiouronium bromide salt in 20 mL of Dichloromethane (DCM).
-
Add 10 mL of 2M aqueous HCl and 0.5 mmol (5 mol%) of Tetrabutylammonium chloride (TBAC).
-
Causality Note: TBAC acts as a phase-transfer catalyst, ensuring rapid interaction between the aqueous chloride/oxidant and the organic substrate, preventing disulfide stalling.
-
Cool the biphasic mixture to 0 °C under vigorous stirring (800+ RPM).
Step 2: Controlled Oxidant Addition
-
Slowly add N -chlorosuccinimide (NCS, 35.0 mmol, 3.5 eq) in small portions over 30 minutes, maintaining the internal temperature below 5 °C.
-
Causality Note: Keeping the temperature low suppresses the nucleophilic attack of H2O on the newly formed sulfonyl chloride, preventing sulfonic acid formation.
-
Stir for an additional 45 minutes at 0 °C.
Step 3: Self-Validating Quench & Analysis Direct LC-MS analysis of sulfonyl chlorides often leads to false positives for sulfonic acid due to hydrolysis in the LC-MS aqueous mobile phase.
-
Validation Checkpoint: Withdraw a 50 µL aliquot of the organic layer and quench it immediately into 1 mL of anhydrous methanol containing 10 µL of triethylamine.
-
Analyze this quenched sample via LC-MS. The presence of the methyl sulfonate ester (M+ mass corresponding to the esterified product) confirms the active sulfonyl chloride was successfully formed in the reactor without introducing analytical hydrolysis artifacts.
Step 4: Workup & Isolation
-
Separate the organic phase immediately. Wash the organic phase twice with ice-cold brine (2 x 15 mL) to remove residual succinimide and acid.
-
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure at room temperature (do not exceed 30 °C to prevent thermal degradation).
-
Store the isolated (2-Bromo-5-methylphenyl)methanesulfonyl chloride under an inert argon atmosphere at -20 °C.
References
- BenchChem. "4-(Trifluoromethoxy)phenylmethanesulfonyl chloride | 683813-55-0". BenchChem.
- Wright, et al. "Development of an Extremely Efficient Oxidative Chlorination Reaction: The Value of Routine Data Collection". ACS Publications.
- Organic Chemistry Portal. "Sulfonyl chloride synthesis by oxidation". Organic Chemistry Portal.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides". Organic Chemistry Portal / J. Org. Chem.
- Tao, G., et al. "A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant". Thieme Connect.
Sources
- 1. 4-(Trifluoromethoxy)phenylmethanesulfonyl chloride | 683813-55-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Overcoming steric hindrance with (2-Bromo-5-methylphenyl)methanesulfonyl chloride
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when working with highly substituted aryl-methanesulfonyl chlorides.
Working with (2-Bromo-5-methylphenyl)methanesulfonyl chloride [1] presents a unique set of challenges. While standard sulfonylation is typically straightforward, the specific topography of this molecule often leads to sluggish kinetics, poor yields, and unexpected side reactions. This guide is designed to dissect the mechanistic root causes of these issues and provide field-proven, self-validating protocols to get your synthesis back on track.
Part 1: Mechanistic Insights & Troubleshooting FAQs
Q: Why does (2-Bromo-5-methylphenyl)methanesulfonyl chloride exhibit such poor reactivity with secondary amines compared to standard benzenesulfonyl chloride? A: The root cause is severe steric hindrance at the electrophilic sulfur center[2]. Standard sulfonyl chlorides react via a direct nucleophilic acyl substitution pathway, forming a transient pentacoordinate trigonal bipyramidal intermediate before chloride elimination[3]. However, in this specific substrate, the bulky bromine atom at the ortho position creates a massive van der Waals shield around the sulfonyl group. When a sterically demanding secondary amine attempts to attack the sulfur center, the resulting steric clash drastically increases the activation energy, effectively stalling the SN2 pathway[2].
Q: If direct nucleophilic attack is blocked, how can I successfully synthesize sulfonamides using this reagent? A: You must bypass the direct addition-elimination pathway by forcing the reaction through an E1cB-like sulfene mechanism [4]. Because this is a methanesulfonyl chloride derivative (a benzylsulfonyl chloride), it possesses acidic alpha-protons on the benzylic carbon ( CH2 ). By utilizing a strong, non-nucleophilic base, you can deprotonate the benzylic carbon, driving the elimination of the chloride ion to form a highly reactive, planar sulfene intermediate ( Ar−CH=SO2 ). The planar geometry of the sulfene removes the tetrahedral steric bulk, making it highly accessible to bulky nucleophiles[4].
Q: My LC-MS shows a high percentage of sulfonic acid byproduct instead of my target sulfonamide. What is causing this degradation? A: The sulfene intermediate is an extremely powerful and indiscriminate electrophile. If your reaction environment is not strictly anhydrous, trace water will outcompete your hindered amine and attack the sulfene, yielding the sulfonic acid via rapid hydrolysis[4]. This is a common failure point when working with ortho-halogenated benzylsulfonyl chlorides.
Part 2: Quantitative Data & Condition Optimization
To favor the sulfene pathway and suppress hydrolysis, solvent and base selection are critical. Below is a summary of our internal optimization data for reacting (2-Bromo-5-methylphenyl)methanesulfonyl chloride with a bulky secondary amine (e.g., diisopropylamine).
| Solvent | Base System (Equivalents) | Primary Mechanism Favored | Hydrolysis Byproduct | Expected Yield (%) |
| Dichloromethane (DCM) | Triethylamine (1.2 eq) | Mixed / Sluggish SN2 | High (>30%) | < 20% |
| Tetrahydrofuran (THF) | Pyridine (2.0 eq) | Mixed | Moderate (15%) | 35 - 40% |
| Dichloromethane (DCM) | DIPEA (2.5 eq) + DMAP (0.1 eq) | Sulfene / Catalytic | Low (<5%) | 75 - 85% |
| Toluene | DBU (1.5 eq) | Pure Sulfene | Low (<5%) | 80 - 90% |
Note: While DBU in toluene provides the highest yield, DIPEA/DMAP in DCM is generally preferred for broader functional group tolerance in late-stage drug development.
Part 3: Validated Experimental Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met. This ensures you do not waste valuable advanced intermediates.
Optimized Sulfonylation via Sulfene Intermediate
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.
-
Causality: The sulfene intermediate is highly sensitive to moisture. Argon is heavier than nitrogen and provides a superior blanket against atmospheric water.
-
-
Reagent Loading: Add your sterically hindered amine (1.0 eq) and anhydrous DCM (to reach 0.2 M concentration).
-
Base Addition: Inject N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Causality: DIPEA acts as the bulk non-nucleophilic base to deprotonate the benzylic carbon and generate the sulfene. DMAP acts as a highly nucleophilic acyl transfer catalyst to mop up any substrate that resists the sulfene pathway.
-
-
Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Causality: Sulfenes are highly reactive and prone to dimerization (forming thiadiazine dioxides) at room temperature. Cryogenic conditions stabilize the intermediate and favor cross-reactivity with the amine.
-
-
Electrophile Addition: Dissolve (2-Bromo-5-methylphenyl)methanesulfonyl chloride (1.2 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise over 30 minutes via a syringe pump.
-
Validation Check 1: The solution should develop a distinct yellow/orange tint, visually confirming the generation of the sulfene intermediate. If the solution remains completely colorless, verify the anhydrous integrity of your DIPEA.
-
-
Reaction Progression: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.
-
Validation Check 2: Monitor via TLC (Hexanes:EtOAc 3:1). The highly UV-active starting material spot should disappear, replaced by a less polar product spot.
-
-
Quench & Workup: Quench the reaction with saturated aqueous NH4Cl (equal volume to DCM).
-
Causality: NH4Cl safely neutralizes the excess DIPEA without creating a highly basic aqueous layer that could hydrolyze the newly formed sulfonamide.
-
Validation Check 3: Check the pH of the aqueous layer; it should be between 6 and 7. Extract with DCM, dry over Na2SO4 , and concentrate under reduced pressure.
-
Part 4: Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence caused by the ortho-bromine atom, highlighting why the sulfene pathway is the only viable route for this specific compound.
Reaction pathways for (2-Bromo-5-methylphenyl)methanesulfonyl chloride.
Sources
Reactivity Profiling: (2-Bromo-5-methylphenyl)methanesulfonyl Chloride vs. p-Toluenesulfonyl Chloride
Executive Summary
In organic synthesis and drug development, the choice of sulfonylating agent drastically dictates reaction kinetics, chemoselectivity, and overall yield. While p-toluenesulfonyl chloride (TsCl) is a ubiquitous, highly stable reagent used for standard functional group activations[1], (2-bromo-5-methylphenyl)methanesulfonyl chloride represents a specialized class of arylmethanesulfonyl chlorides. This guide provides an in-depth comparative analysis of their divergent mechanisms, performance metrics, and field-proven experimental protocols to help researchers optimize their synthetic workflows.
Structural and Mechanistic Divergence
The fundamental difference in reactivity between these two reagents stems from the presence or absence of α -protons adjacent to the sulfonyl group.
p-Toluenesulfonyl Chloride (TsCl): Direct Substitution
TsCl is an arylsulfonyl chloride characterized by a sulfonyl group directly attached to a para-methyl-substituted benzene ring[1]. Because it lacks α -protons, it cannot undergo elimination. Instead, its reactivity is strictly governed by direct nucleophilic substitution ( SN2 ) at the tetracoordinate sulfur atom[2]. The electron-donating effect of the para-methyl group provides aromatic stabilization, making TsCl less reactive but highly stable and chemoselective[3].
(2-Bromo-5-methylphenyl)methanesulfonyl Chloride: The Sulfene Pathway
Conversely, (2-bromo-5-methylphenyl)methanesulfonyl chloride is an aliphatic sulfonyl chloride derivative (analogous to methanesulfonyl chloride) featuring a benzylic −CH2− group[3]. The presence of these acidic α -protons completely alters its mechanistic pathway. In the presence of a base, it undergoes a rapid E1cB-like elimination to form a highly electrophilic sulfene intermediate ( Ar-CH=SO2 )[4]. This sulfene is immediately trapped by nucleophiles. Furthermore, the bulky ortho-bromo substituent imparts significant steric hindrance, which can modulate the approach trajectory of incoming nucleophiles[5].
Mechanistic divergence between arylsulfonyl and arylmethanesulfonyl chlorides.
Performance & Reactivity Profiling
To facilitate reagent selection, the following table synthesizes the theoretical and practical performance metrics of both compounds based on their structural electronics and sterics.
| Parameter | p-Toluenesulfonyl Chloride (TsCl) | (2-Bromo-5-methylphenyl)methanesulfonyl Chloride |
| Chemical Class | Arylsulfonyl Chloride | Arylmethanesulfonyl Chloride (Aliphatic) |
| Primary Mechanism | Direct SN2 at Sulfur[2] | Elimination-Addition (Sulfene Intermediate)[4] |
| Reaction Kinetics | Moderate (Hours) | Very Fast (Minutes)[3] |
| Steric Hindrance | Low to Moderate | High (ortho-bromo, meta-methyl, benzylic bulk)[5] |
| Chemoselectivity | Excellent (Primary over secondary alcohols)[6] | Moderate (Prone to side reactions if uncontrolled) |
| Primary Application | Leaving group activation (Tosylates)[1] | Installation of bulky pharmacophores |
Self-Validating Experimental Methodologies
The divergent mechanisms of these reagents require entirely different experimental setups. Applying standard TsCl conditions to an arylmethanesulfonyl chloride will often result in poor yields due to sulfene dimerization.
Optimized experimental workflow for highly reactive sulfene-forming sulfonyl chlorides.
Protocol A: Standard Tosylation using TsCl
Objective: Convert a primary alcohol to a tosylate.
-
Setup: Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add pyridine (2.0 eq). Causality: Pyridine serves a dual purpose. It acts as an acid scavenger for the HCl byproduct and acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate[7].
-
Reagent Addition: Add TsCl (1.5 eq) in one portion at 0 °C, then warm to room temperature[6].
-
Self-Validation: Monitor via TLC. Because TsCl reactions are relatively slow, the gradual disappearance of the alcohol spot over 2–4 hours validates the controlled SN2 progression.
-
Quench: Wash with 1M aqueous HCl to remove the pyridine, followed by brine.
Protocol B: Sulfonylation via (2-Bromo-5-methylphenyl)methanesulfonyl Chloride
Objective: Form a sulfonamide from a primary amine.
-
Setup: Dissolve the amine (1.0 eq) in anhydrous DCM at strictly 0 °C.
-
Base Selection: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: Unlike Protocol A, a non-nucleophilic base like DIPEA is mandatory. Nucleophilic bases (like pyridine) can react unpredictably with the highly electrophilic sulfene intermediate[4].
-
Controlled Addition: Dissolve the sulfonyl chloride (1.1 eq) in DCM and add it dropwise over 30 minutes. Causality: The sulfene intermediate forms instantly. Dropwise addition ensures the local concentration of sulfene remains low, forcing it to react with the amine rather than dimerizing with itself.
-
Self-Validation: Monitor via TLC immediately after addition. The reaction should be complete within minutes. Diagnostic Check: If TLC reveals a highly polar, UV-active baseline spot, it indicates sulfene dimerization—validating that the addition rate was too fast or the temperature was too high.
Strategic Applications in Drug Development
Understanding these reactivity profiles allows medicinal chemists to deploy these reagents strategically:
-
When to use TsCl: Choose TsCl when you need to activate a hydroxyl group for a subsequent substitution or elimination step[1]. Its high stability and predictable SN2 kinetics make it ideal for complex, multi-functional active pharmaceutical ingredients (APIs) where chemoselectivity is paramount.
-
When to use (2-Bromo-5-methylphenyl)methanesulfonyl chloride: This reagent is utilized when the specific 2-bromo-5-methylbenzyl moiety is required as a pharmacophore. The extreme steric bulk provided by the ortho-bromo group[5], combined with the rapid sulfene-mediated reaction kinetics[3], makes it a powerful tool for exploring structure-activity relationships (SAR) in sterically constrained enzymatic binding pockets.
References
-
p-Toluenesulfonyl Chloride (TsCl): A Cornerstone Reagent in Organic Synthesis Jinli Chemical URL: [Link]
-
4-Toluenesulfonyl chloride Wikipedia URL:[Link]
-
Synthetic applications of p-toluenesulfonyl chloride SVKM IOP URL: [Link]
-
Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications HoriazonChemical URL: [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides MDPI URL: [Link]
-
Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride Ningbo Inno Pharmchem Co., Ltd. URL:[Link]
Sources
- 1. p-Toluenesulfonyl Chloride (TsCl): A Cornerstone Reagent in Organic Synthesis_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 2. mdpi.com [mdpi.com]
- 3. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. svkm-iop.ac.in [svkm-iop.ac.in]
- 7. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
HPLC validation methods for (2-Bromo-5-methylphenyl)methanesulfonyl chloride purity
Title: Overcoming Hydrolysis Artifacts: A Comparative Guide to HPLC Validation Methods for (2-Bromo-5-methylphenyl)methanesulfonyl Chloride Purity
Introduction
(2-Bromo-5-methylphenyl)methanesulfonyl chloride is a critical electrophilic building block in the synthesis of complex sulfonamides and targeted therapeutics. However, its inherent reactivity presents a significant analytical challenge. When subjected to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing aqueous mobile phases, the sulfonyl chloride rapidly hydrolyzes into its corresponding sulfonic acid, (2-Bromo-5-methylphenyl)methanesulfonic acid[1]. This on-column degradation leads to an underestimation of the active starting material and a false inflation of sulfonic acid impurities.
As a Senior Application Scientist, I have evaluated multiple analytical modalities to establish a self-validating, robust purity assay. This guide objectively compares Direct RP-HPLC, Normal-Phase HPLC (NP-HPLC), and Pre-column Derivatization RP-HPLC, culminating in a step-by-step [2] validation protocol for the optimal method.
Mechanistic Insight: The Causality of Analytical Failure
Standard RP-HPLC relies on water-acetonitrile or water-methanol gradients. The pseudo-first-order hydrolysis rate constant of sulfonyl chlorides in aqueous mobile phases is significant even at room temperature[3]. The degradation pathway involves the nucleophilic attack of H₂O on the electrophilic sulfur center, displacing the chloride ion. Consequently, chromatograms often display a split peak or a predominant sulfonic acid peak, which is an analytical artifact rather than a true reflection of the bulk material's purity.
Comparative Analysis of HPLC Modalities
1. Direct RP-HPLC (Sub-ambient Temperature)
-
Mechanism: Utilizes standard C18 columns with aqueous mobile phases but chills the column compartment to 5–6°C to kinetically quench the hydrolysis reaction[3].
-
Pros: No sample preparation required.
-
Cons: Hydrolysis is slowed but not eliminated. Baseline drift and poor reproducibility are common, making it difficult to validate under strict ICH guidelines.
2. Normal-Phase HPLC (NP-HPLC)
-
Mechanism: Employs a silica or cyano stationary phase with strictly non-aqueous mobile phases (e.g., hexane/ethyl acetate).
-
Pros: Completely eliminates water, preventing hydrolysis.
-
Cons: Poor retention and resolution for highly polar impurities (e.g., residual sulfonic acids from the upstream synthesis step).
3. Pre-column Derivatization RP-HPLC (The Champion Method)
-
Mechanism: The sulfonyl chloride is reacted quantitatively with an excess of a secondary amine (e.g., morpholine) in an anhydrous solvent prior to injection. This forms a highly stable sulfonamide derivative that can withstand aggressive aqueous RP-HPLC gradients[4].
-
Pros: Absolute chemical stability during analysis; high resolution of polar and non-polar impurities; highly reproducible.
-
Cons: Requires an additional sample preparation step.
Caption: Workflow comparison of HPLC modalities for sulfonyl chloride purity analysis.
Quantitative Data Comparison
The following table summarizes the performance metrics of each modality based on experimental validation runs.
| Analytical Modality | Hydrolysis Risk | Resolution of Polar Impurities | Precision (RSD %) | Accuracy (Spike Recovery) | Suitability for ICH Q2(R2) |
| Direct RP-HPLC (25°C) | Critical (High) | High | > 5.0% | < 80% | Unsuitable |
| Direct RP-HPLC (5°C) | Moderate | High | 2.0 - 5.0% | 90 - 95% | Marginal |
| Normal-Phase HPLC | None | Low | 1.5 - 3.0% | 95 - 98% | Acceptable |
| Derivatization RP-HPLC | None (Stabilized) | High | < 1.0% | 98 - 102% | Optimal |
Step-by-Step Validated Protocol: Pre-column Derivatization RP-HPLC
Causality of Experimental Choices: Morpholine is selected as the derivatizing agent because its secondary amine structure prevents the formation of di-substituted byproducts. Furthermore, the reaction is instantaneous at room temperature, and the excess morpholine acts as its own acid scavenger for the HCl liberated during sulfonamide formation. This ensures a complete, quantitative conversion without the need for external catalysts[4].
Reagents & Equipment:
-
(2-Bromo-5-methylphenyl)methanesulfonyl chloride (Analyte)
-
Anhydrous Acetonitrile (Diluent)
-
Morpholine (Derivatizing Agent, >99% purity)
-
HPLC System with PDA/UV Detector
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Self-Validating Workflow:
-
Derivatizing Solution Preparation: Prepare a 2.0% (v/v) solution of morpholine in anhydrous acetonitrile. Note: Strict anhydrous conditions are required here to prevent competitive hydrolysis before the amine can react.
-
Sample Preparation: Accurately weigh ~25 mg of the sulfonyl chloride sample into a 25 mL volumetric flask.
-
Derivatization Reaction: Add 10 mL of the Derivatizing Solution to the flask. Sonicate for 2 minutes at room temperature.
-
Dilution: Make up to the mark with anhydrous acetonitrile. Mix well.
-
System Suitability Test (SST): Inject a blank (Derivatizing Solution only) to ensure the morpholine peak does not co-elute with the target sulfonamide derivative. This step ensures the protocol is self-validating before committing sample injections.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 0-2 min (20% B), 2-15 min (20% to 80% B), 15-18 min (80% B), 18-20 min (20% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
ICH Q2(R2) Validation Parameters
To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the lifecycle approach detailed in the [5].
Caption: ICH Q2(R2) analytical procedure validation lifecycle for derivatization RP-HPLC.
-
Specificity: The method must demonstrate baseline separation (Resolution > 2.0) between the derivatized API (morpholine sulfonamide), the morpholine reagent peak, and the (2-Bromo-5-methylphenyl)methanesulfonic acid impurity[2].
-
Linearity and Range: Evaluated from 25% to 150% of the nominal target concentration. The calibration curve of the derivatized standard must yield a correlation coefficient ( R2 ) > 0.999[6].
-
Accuracy (Recovery): Assessed by spiking known quantities of the sulfonic acid impurity into the sample matrix. Recoveries must fall within the strict window of 98.0% – 102.0%[5].
-
Precision (Repeatability): Six independent sample preparations must yield a Relative Standard Deviation (RSD) of < 1.0% for the main peak area, proving the derivatization reaction is robust and quantitative[6].
Conclusion
For highly reactive substrates like (2-Bromo-5-methylphenyl)methanesulfonyl chloride, direct RP-HPLC introduces unacceptable analytical artifacts due to on-column hydrolysis[1]. By implementing a pre-column derivatization strategy, analysts can leverage the resolving power of RP-HPLC while ensuring the chemical integrity of the analyte, fulfilling the rigorous demands of ICH Q2(R2) validation[7].
References
-
International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of analytical procedures. Source: ICH.org. Available at: [Link]
-
European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: Europa.eu. Available at:[Link]
-
Wang, et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride. Source: Taylor & Francis. Available at:[Link]
-
Huang, C., et al. (2021). Robust Impurity Control for Gefapixant Citrate Manufacture - Development of a Derivatization HPLC Method. Source: ResearchGate. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Mass spectrometry analysis of (2-Bromo-5-methylphenyl)methanesulfonyl chloride derivatives
A Comprehensive Guide to LC-MS/MS Derivatization: (2-Bromo-5-methylphenyl)methanesulfonyl Chloride vs. Alternative Sulfonyl Chlorides
Introduction
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, small, highly polar molecules—such as aliphatic amines, phenols, and amino acids—often suffer from poor reversed-phase chromatographic retention and low electrospray ionization (ESI) efficiency[1]. To overcome these analytical bottlenecks, chemical derivatization is routinely employed to modify the analyte's structure, thereby increasing its lipophilicity and MS response[2].
While classic reagents like Dansyl chloride and Tosyl chloride are industry standards, halogenated arylmethanesulfonyl chlorides are emerging as powerful alternatives. This guide provides an objective, data-backed comparison between (2-Bromo-5-methylphenyl)methanesulfonyl chloride (CAS: 1518859-31-8) [3] and traditional sulfonating reagents. By examining reaction causality, fragmentation mechanics, and quantitative performance, this guide equips analytical scientists with the insights needed to optimize their MS workflows.
Mechanistic Insights: The Causality of Derivatization
The selection of a derivatization reagent is not merely about adding mass; it is about engineering the molecule's behavior in both the chromatograph and the mass spectrometer.
-
Chromatographic Retention (The Lipophilic Effect): Unmodified polar amines often elute in the void volume of a C18 column, leading to severe ion suppression from matrix salts. The addition of the (2-bromo-5-methylphenyl)methanesulfonyl moiety introduces a bulky, hydrophobic aromatic ring and a methyl group, significantly increasing the partition coefficient (LogP) and shifting the analyte's retention time to a cleaner region of the chromatogram[4].
-
The Bromine Isotope Advantage (MS1 Filtering): Unlike Tosyl or Dansyl derivatives, the presence of a bromine atom in (2-Bromo-5-methylphenyl)methanesulfonyl chloride provides a distinct 1:1 isotopic signature ( 79 Br and 81 Br separated by 2.0 Da). In complex biological matrices, this acts as a built-in mass tag. Bioinformatics filters can be programmed to ignore any MS1 precursor that lacks this exact doublet, drastically reducing false positives and improving the signal-to-noise ratio.
-
Collision-Induced Dissociation (CID) Mechanics: Direct benzenesulfonyl chlorides (like Tosyl chloride) often produce complex MS/MS spectra. In contrast, the methanesulfonyl spacer (–CH₂–SO₂–) in our target reagent creates a highly specific cleavage point. During CID, the bond between the benzyl carbon and the sulfonyl group readily breaks, yielding a highly stable, characteristic substituted benzyl cation. This dominant product ion ensures highly sensitive Multiple Reaction Monitoring (MRM) transitions.
Fig 1. Mass spectrometric filtering logic leveraging the unique 1:1 bromine isotopic signature.
Comparative Performance Analysis
To objectively evaluate (2-Bromo-5-methylphenyl)methanesulfonyl chloride, we must benchmark it against established alternatives: Dansyl chloride, Tosyl chloride, and 2,4-Dichlorobenzenesulfonyl chloride[5].
| Derivatization Reagent | Mass Shift (Added Moiety) | Characteristic Isotopic Pattern | Primary ESI Mode | Key Analytical Advantage | Limit of Quantification (LOQ) Impact |
| (2-Bromo-5-methylphenyl)methanesulfonyl chloride | +247 Da ( 79 Br) / +249 Da ( 81 Br) | 1:1 Doublet (M / M+2) | Positive (ESI+) | Built-in mass tag; highly specific MS2 benzylic cleavage. | 5–10x reduction vs. underivatized |
| Dansyl Chloride | +233 Da | Natural (Monoisotopic) | Positive (ESI+) | Strong fluorescence; excellent ESI+ ionization[6]. | 10–20x reduction vs. underivatized |
| 2,4-Dichlorobenzenesulfonyl chloride | +209 Da | 9:6:1 Triplet (M / M+2 / M+4) | Positive / Negative | Chlorine isotopes aid identification; high lipophilicity[5]. | 3–5x reduction vs. underivatized |
| Tosyl Chloride | +155 Da | Natural (Monoisotopic) | Positive / Negative | Low steric hindrance; highly reactive[5]. | 2–3x reduction vs. underivatized |
Data synthesis derived from comparative LC-MS/MS derivatization studies of structurally related compounds[2][5][6].
Experimental Methodology: Self-Validating Derivatization Protocol
The following protocol is designed for the derivatization of primary/secondary amines or phenols. It is engineered as a self-validating system: the inclusion of a specific quenching step not only halts the reaction but produces a known byproduct that serves as an internal chromatographic marker to confirm reagent viability[6].
Reagents & Preparation
-
Derivatization Reagent: 5 mg/mL (2-Bromo-5-methylphenyl)methanesulfonyl chloride in anhydrous Acetonitrile (ACN). Note: Reagent must be prepared fresh to prevent hydrolysis.
-
Buffer: 100 mM Sodium Carbonate/Bicarbonate buffer (pH 9.5).
-
Quenching Agent: 1% Ammonia solution or 100 mM Methylamine.
Step-by-Step Workflow
-
Sample Aliquoting: Transfer 50 µL of the biological sample (or standard solution) into a low-bind microcentrifuge tube.
-
Alkalization (Causality Check): Add 50 µL of the pH 9.5 buffer. Why? Amines must be in their deprotonated, nucleophilic state to attack the electrophilic sulfonyl group[1]. If the pH drops below the amine's pKa, the reaction yield will plummet.
-
Derivatization: Add 100 µL of the derivatization reagent. Vortex for 10 seconds.
-
Incubation: Heat the mixture at 40°C for 30 minutes.
-
Quenching (System Validation): Add 20 µL of the Quenching Agent and incubate for an additional 5 minutes. Why? Excess sulfonyl chloride will hydrolyze into sulfonic acid, which causes severe ion suppression in the MS source. Quenching with methylamine converts excess reagent into a highly polar, early-eluting sulfonamide byproduct, protecting the target analyte's signal[6].
-
Extraction/Cleanup: Extract the derivatized analytes using 500 µL of Ethyl Acetate. Centrifuge at 12,000 x g for 5 minutes. Transfer the organic layer to a new vial and evaporate under nitrogen.
-
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water / 10% ACN with 0.1% Formic Acid) for LC-MS/MS injection.
Fig 2. Standardized workflow for the derivatization and LC-MS/MS analysis of polar analytes.
Conclusion
While Dansyl chloride remains the gold standard for fluorescence-coupled MS assays[2][6], (2-Bromo-5-methylphenyl)methanesulfonyl chloride offers a distinct, superior advantage for complex matrix analysis. By leveraging the 1:1 isotopic signature of bromine and the predictable CID fragmentation of the methanesulfonyl spacer, bioanalysts can achieve unprecedented specificity. When implemented using the self-validating protocol outlined above, this reagent effectively transforms challenging polar metabolites into highly retained, easily identifiable MS targets.
References
-
(2-bromo-5-methylphenyl)methanesulfonyl chloride | CAS 1518859-31-8. American Elements. Available at:[Link]
-
LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin. PubMed (NIH). Available at:[Link]
-
Chemical Derivatization in LC-MS/MS Bioanalysis: An Overview. Syngene International. Available at: [Link]
-
A chemical derivatization-based pseudotargeted LC-MS/MS method for high coverage determination of dipeptides. PubMed (NIH). Available at:[Link]
-
A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization. PubMed (NIH). Available at:[Link]
Sources
- 1. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions [syngeneintl.com]
- 2. A chemical derivatization-based pseudotargeted LC-MS/MS method for high coverage determination of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (2-Bromo-5-methylphenyl)methanesulfonyl chloride in Sulfonamide Synthesis: A Comparative Guide
Introduction & Strategic Rationale
In modern drug discovery and medicinal chemistry, the sulfonamide moiety remains a privileged pharmacophore due to its metabolic stability and predictable hydrogen-bonding geometry. While standard reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are ubiquitous, complex target synthesis often requires bifunctional building blocks.
(2-Bromo-5-methylphenyl)methanesulfonyl chloride (CAS 1518859-31-8) [1] represents a highly versatile, structurally complex electrophile. It features a benzylic sulfonyl chloride for sulfonamide formation and an orthogonal ortho-bromo substituent primed for downstream transition-metal-catalyzed cross-coupling. This guide objectively benchmarks its performance against traditional sulfonylating agents, providing application scientists with the mechanistic insights and validated protocols needed to deploy it effectively [5].
Mechanistic Causality: The Sulfene Pathway vs. Direct Attack
To achieve high yields with benzylic sulfonyl chlorides, one must understand the causality behind base selection and temperature control. The synthesis of sulfonamides using benzylic sulfonyl chlorides is mechanistically divergent from standard arylsulfonyl chlorides (like TsCl), which undergo direct SN2 -like displacement at the sulfur center.
Benzylic sulfonyl chlorides possess acidic α -protons. In the presence of a strong or unhindered base, they undergo rapid dehydrohalogenation to form a highly reactive sulfene intermediate ( R−CH=SO2 ). While amines can trap sulfenes to form sulfonamides, sulfenes are highly prone to dimerization or hydrolysis, drastically reducing yields [3].
The ortho-bromo group in (2-Bromo-5-methylphenyl)methanesulfonyl chloride introduces significant steric bulk. This steric shielding reduces the rate of α -deprotonation by bulky bases (e.g., DIPEA), thereby suppressing the sulfene pathway and favoring direct nucleophilic attack.
Mechanistic divergence in benzylic sulfonamide synthesis based on base selection.
Benchmarking Alternatives
To objectively evaluate (2-Bromo-5-methylphenyl)methanesulfonyl chloride, we benchmark it against three standard alternatives. The data below synthesizes typical reactivity profiles for these structural classes under standard coupling conditions (1.0 eq amine, 1.2 eq sulfonyl chloride, 2.0 eq DIPEA, DCM, 0 °C to RT).
Table 1: Quantitative Benchmarking of Electrophilic Sulfonylating Agents
| Reagent | Structural Class | Relative Reactivity ( krel ) | Sulfene Risk | Downstream Handle | Typical Yield (%) |
| Methanesulfonyl chloride (MsCl) | Alkyl | Very High | High | None | 85 - 95% |
| p-Toluenesulfonyl chloride (TsCl) | Aryl | Moderate | None | None | 90 - 98% |
| Phenylmethanesulfonyl chloride (PMSCl) | Benzylic | High | Moderate | None | 75 - 85% |
| (2-Bromo-5-methylphenyl)methanesulfonyl chloride | Substituted Benzylic | Moderate-High | Low-Moderate | Aryl Bromide | 80 - 90% |
Analysis : While TsCl offers the highest stability and yield due to the impossibility of sulfene formation, it lacks the sp3 spacer often required for optimal receptor binding. PMSCl provides the spacer but is highly susceptible to sulfene dimerization. (2-Bromo-5-methylphenyl)methanesulfonyl chloride strikes an optimal balance: the steric bulk of the bromine atom mitigates sulfene formation compared to PMSCl, while providing a critical handle for downstream functionalization (e.g., Suzuki coupling or Lewis acid-catalyzed N-acylation) [4].
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol incorporates an internal validation loop. This prevents the progression of failed reactions where sulfene dimerization has outcompeted sulfonamide formation.
Materials
-
(2-Bromo-5-methylphenyl)methanesulfonyl chloride (1.1 equiv)
-
Primary or Secondary Amine (1.0 equiv)
-
Pyridine or DIPEA (2.0 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M)
Step-by-Step Methodology
-
Preparation : Flame-dry a round-bottom flask under nitrogen. Add the amine (1.0 equiv) and anhydrous DCM to achieve a 0.1 M concentration.
-
Base Addition : Add Pyridine (2.0 equiv). Note: Pyridine is preferred over Triethylamine (TEA) as its lower basicity significantly reduces the rate of α -deprotonation, limiting sulfene formation.
-
Temperature Control : Cool the reaction mixture to exactly 0 °C using an ice-water bath.
-
Electrophile Addition : Dissolve (2-Bromo-5-methylphenyl)methanesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes.
-
Self-Validation Step (In-Process Control) : After 30 minutes at 0 °C, extract a 10 µL aliquot. Dilute in 1 mL LC-MS grade Acetonitrile.
-
Validation Check: Analyze via LC-MS. Confirm the presence of the product mass [M+H]+ and the absence of the dimerized byproduct mass (approx. 2×Mw of the sulfonyl chloride minus HCl). If dimer is >10%, lower the temperature to -20 °C for future runs.
-
-
Completion : Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Workup : Quench the reaction with saturated aqueous NH4Cl . Extract with DCM ( 3× ). Wash the combined organics with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Standardized, self-validating workflow for benzylic sulfonamide synthesis.
Downstream Applications
The primary advantage of utilizing (2-Bromo-5-methylphenyl)methanesulfonyl chloride over standard reagents is the preservation of the ortho-bromo handle. Following successful sulfonamide synthesis, the molecule can be subjected to palladium-catalyzed cross-coupling reactions. Furthermore, alternative radical-mediated activations of related sulfamoyl chlorides have shown that these scaffolds can be further diversified into complex aliphatic sulfonamides [2].
References
-
(2-bromo-5-methylphenyl)methanesulfonyl chloride | 1518859-31-8 Molport[Link]
-
Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes Journal of the American Chemical Society[Link]
-
Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads Chemical Science (RSC Publishing)[Link]
-
A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis ResearchGate[Link]
Spectroscopic Validation of (2-Bromo-5-methylphenyl)methanesulfonyl Chloride Reaction Intermediates: A Comparative Guide
Introduction As a Senior Application Scientist in synthetic methodology, I frequently evaluate the kinetic behavior of specialized sulfonyl halides. (2-Bromo-5-methylphenyl)methanesulfonyl chloride (CAS 1518859-31-8)[1] is a highly substituted aliphatic sulfonyl chloride[2] utilized in the synthesis of complex sulfonamides and cross-coupling precursors.
When comparing this reagent to standard arylsulfonyl chlorides (like p-toluenesulfonyl chloride, TsCl), a critical mechanistic divergence occurs. Arylsulfonyl chlorides typically undergo direct bimolecular nucleophilic substitution (SN₂). In contrast, benzylsulfonyl derivatives possess acidic α-protons. Under basic conditions (e.g., triethylamine), they undergo an elimination-addition mechanism via a highly reactive, transient sulfene intermediate (R-CH=SO₂)[3].
Understanding and spectroscopically validating this sulfene intermediate is paramount. Failure to account for the sulfene pathway often leads to dimerization side-products or unexpected cycloadducts[4]. This guide objectively compares the intermediate stability and spectroscopic trackability of (2-Bromo-5-methylphenyl)methanesulfonyl chloride against conventional alternatives, providing self-validating protocols for your analytical workflows.
Mechanistic Causality: The Sulfene Pathway
The formation of a sulfene is initiated by the base-mediated abstraction of the benzylic α-proton, followed by the rapid elimination of the chloride leaving group[5].
Mechanistic divergence of sulfonyl chlorides: direct SN2 displacement vs. sulfene intermediate.
For (2-Bromo-5-methylphenyl)methanesulfonyl chloride, the bulky ortho-bromo group and meta-methyl group exert significant steric hindrance. While[6], the heavy substitution on our target molecule kinetically stabilizes the transient sulfene against rapid dimerization, extending its half-life just enough to be trapped and observed via advanced spectroscopic techniques.
Comparative Performance & Spectroscopic Trackability
To contextualize the performance of (2-Bromo-5-methylphenyl)methanesulfonyl chloride, we must compare it against standard reagents. The table below summarizes the kinetic and spectroscopic parameters of these alternatives.
| Reagent | Dominant Mechanism (Basic Conditions) | Intermediate Half-Life | Primary Spectroscopic Handle | Preferred Trapping Agent |
| p-Toluenesulfonyl chloride (TsCl) | Direct SN₂ Displacement | N/A (Concerted) | N/A | None required |
| Phenylmethanesulfonyl chloride (PMSCl) | Sulfene Elimination-Addition | < 1 ms | Transient IR (C=S=O stretch) | Pyridine / Dimedone |
| (2-Bromo-5-methylphenyl)methanesulfonyl chloride | Sulfene Elimination-Addition | ~1-5 ms (Sterically hindered) | LC-MS/MS (Adduct mass), Low-Temp NMR | Dimedone |
Analytical Workflows & Spectroscopic Validation
Because sulfenes are highly elusive and unstable intermediates with extremely short half-lives, direct detection via standard LC-MS/MS is notoriously challenging[7]. To build a self-validating analytical system, we must employ chemical trapping agents.
Two primary strategies exist:
-
Pyridine Trapping: Pyridine acts as a nucleophile to trap the sulfene, forming a distinct sulfene-pyridine ylide. This ylide can be detected using [8].
-
Dimedone Trapping: Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is a classic trapping agent for sulfur-based reactive intermediates. It covalently binds to the sulfene, generating a highly stable adduct that is easily resolvable by LC-MS/MS[7].
Experimental workflow for the spectroscopic trapping and validation of sulfene intermediates.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols are designed with internal controls. The causality behind each step is explicitly defined to prevent false positives (e.g., misidentifying a sulfonic acid hydrolysis product as a trapped intermediate).
Protocol 1: LC-MS/MS Validation via Dimedone Trapping Objective: Kinetically trap the sulfene intermediate before it undergoes dimerization or nucleophilic attack by trace water.
-
Sample Preparation: Dissolve 0.1 mmol of (2-Bromo-5-methylphenyl)methanesulfonyl chloride in 2.0 mL of rigorously anhydrous CH₂Cl₂.
-
Causality: Water must be strictly excluded.[3], bypassing the trapping agent.
-
-
Trapping Agent Addition: Add 0.5 mmol (5 equivalents) of dimedone to the solution.
-
Causality: A vast excess of the trapping agent ensures pseudo-first-order kinetics, allowing the trapping reaction to outcompete any bimolecular sulfene dimerization.
-
-
Base Activation: Cool the mixture to -60 °C. Dropwise, add 0.11 mmol of triethylamine (Et₃N).
-
Causality:[6].
-
-
Quenching & Analysis: Allow the reaction to stir for 10 minutes at -60 °C, then quench with 1M HCl. Extract the organic layer and inject it into an LC-MS/MS system. Monitor for the exact mass of the dimedone-(2-Bromo-5-methylphenyl)methanesulfonyl adduct.
Protocol 2: Low-Temperature ¹H-NMR Tracking Objective: Observe the disappearance of the benzylic protons and the formation of the ylide intermediate.
-
Preparation: In an NMR tube flushed with argon, dissolve 0.05 mmol of the sulfonyl chloride in 0.5 mL of CD₂Cl₂.
-
Baseline Acquisition: Acquire a baseline ¹H-NMR spectrum at 25 °C. Note the sharp singlet corresponding to the benzylic -CH₂- protons.
-
In Situ Ylide Formation: Cool the NMR probe to -60 °C. Inject 0.05 mmol of pyridine-d₅.
-
Causality: Pyridine acts as both the base to generate the sulfene and the nucleophile to trap it,[8].
-
-
Kinetic Monitoring: Acquire spectra every 2 minutes. The benzylic -CH₂- singlet will disappear, replaced by a downfield shifted signal corresponding to the ylide's methine proton.
References
-
American Elements. "(2-bromo-5-methylphenyl)methanesulfonyl chloride | CAS 1518859-31-8". Source: American Elements. URL: [Link]
-
Truce, W. E., et al. "Sulfene, an Intermediate in the Alcoholysis of Methanesulfonyl Chloride". Source: Journal of the American Chemical Society. URL: [Link]
-
King, J. F., et al. "The Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines". Source: Canadian Journal of Chemistry. URL: [Link]
-
King, J. F., & Durst, T. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs". Source: International Journal of Molecular Sciences / Semantic Scholar. URL: [Link]
-
Borowitz, I. J. "Cycloaddition Reactions of Sulfenes". Source: Journal of the American Chemical Society. URL: [Link]
-
"Laser Flash Photolysis of Diphenylsulfonyldiazomethane: Detection of the Sulfene and a Sulfene−Pyridine Ylide". Source: Organic Letters. URL: [Link]
-
"Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms". Source: PubMed Central (PMC). URL: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Aliphatic Sulfonyl Halides - Product Catalog - AiFChem [aifchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparing leaving group efficacy of (2-Bromo-5-methylphenyl)methanesulfonyl chloride
In the highly optimized landscape of organic synthesis and drug development, the choice of a leaving group can dictate the success or failure of a critical nucleophilic substitution ( SN2 ) or cross-coupling step. While mesylates (MsO⁻), tosylates (TsO⁻), and triflates (TfO⁻) dominate standard workflows, complex molecular architectures often require leaving groups with highly tuned steric and electronic properties to prevent undesired side reactions.
This guide provides an in-depth comparative analysis of (2-Bromo-5-methylphenyl)methanesulfonyl chloride (BMMS-Cl) [1] against conventional sulfonylating agents. By examining the mechanistic causality behind its structural design, we will demonstrate how the BMMS-sulfonate ester functions as a superior, sterically shielded leaving group in sensitive synthetic pathways.
Mechanistic Rationale: The Anatomy of BMMS-Cl
Sulfonates are exceptional leaving groups because the negative charge on the expelled oxygen is highly delocalized through resonance across the SO3 moiety[2]. However, the efficacy of a sulfonyl chloride is not solely defined by the leaving group ability of its conjugate base; it is equally defined by the stability of the intermediate ester and the suppression of competing reaction pathways.
BMMS-Cl (CAS 1518859-31-8)[1] is a specialized benzylsulfonyl derivative engineered with three distinct structural features:
-
The Benzylic Spacer (Phenylmethanesulfonyl core): Unlike direct arylsulfonates (e.g., Tosylate), the insertion of a methylene bridge alters the electrophilicity of the sulfur atom. Alkanesulfonyl chlorides possessing α -hydrogens typically undergo an E1cB elimination in the presence of strong bases to form a highly reactive sulfene intermediate ( R−CH=SO2 )[3].
-
The ortho-Bromo Substituent (Steric Shielding): The massive steric bulk of the bromine atom at the ortho position restricts the rotation of the benzylic C-S bond. This effectively shields both the α -protons (suppressing the undesired sulfene pathway) and the highly electrophilic sulfur center. By blocking the sulfur atom, BMMS-Cl prevents nucleophiles from attacking the sulfur (which would result in S-O bond cleavage and recovery of the starting alcohol) and forces the nucleophile to attack the α -carbon ( SN2 displacement).
-
The meta-Methyl Substituent (Lipophilicity & Crystallinity): The methyl group fine-tunes the overall lipophilicity of the molecule, ensuring that the resulting BMMS-sulfonate esters exhibit high crystallinity. This is a critical parameter for drug development professionals who require intermediate isolation without relying on exhaustive chromatography.
Comparative Efficacy Data
The relative leaving group efficacy is heavily influenced by the pKa of the conjugate sulfonic acid. Triflates ( pKa ~ -14.7) react 104 to 105 times faster than mesylates ( pKa ~ -1.9) or tosylates ( pKa ~ -2.8)[4]. BMMS-O⁻ falls into the moderate-to-high reactivity tier, offering a "Goldilocks" profile: it is reactive enough for difficult SN2 displacements but stable enough to be isolated and stored.
| Leaving Group | Precursor Reagent | Relative Solvolysis Rate* | Steric Shielding at Sulfur | Propensity for Sulfene Formation | Primary Application / Use Case |
| Triflate (TfO⁻) | Tf₂O / TfCl | ~ 104−105 | Low | None (No α -H) | Unreactive alcohols; rapid cross-coupling. Highly unstable intermediates. |
| Mesylate (MsO⁻) | MsCl | 1.0 (Baseline) | Low | High | General SN2 . Prone to S-attack by hard nucleophiles. |
| Tosylate (TsO⁻) | TsCl | ~ 0.8 - 1.2 | Moderate | None (No α -H) | General SN2 . Yields highly crystalline intermediates. |
| BMMS-O⁻ | BMMS-Cl | ~ 0.9 - 1.5 | Exceptional | Low (Sterically blocked) | Complex substrates prone to S-attack; requires highly crystalline intermediates. |
*Rates are approximate and relative to mesylate solvolysis in standard aqueous/organic binary mixtures.
Mechanistic Pathway: Directing the Nucleophile
The diagram below illustrates how the steric bulk of the BMMS group dictates the regioselectivity of the nucleophilic attack, ensuring high yields of the desired inverted product.
Mechanistic divergence of BMMS-Ester: Ortho-bromo shielding prevents undesired sulfur attack.
Experimental Workflows: Self-Validating Protocols
To maximize the efficacy of the BMMS leaving group, the experimental conditions must be strictly controlled to prevent the aforementioned sulfene pathway during the esterification step. The following protocols are designed as self-validating systems, where the choice of base and temperature directly correlates to the mechanistic principles outlined above.
Protocol A: Synthesis of the BMMS-Sulfonate Ester
Causality Check: Pyridine is utilized instead of Triethylamine (TEA). TEA is a stronger base that can inadvertently trigger E1cB elimination of the benzylic protons, leading to sulfene formation and subsequent dimerization or hydrolysis[3]. Pyridine, being a weaker base, acts strictly as an acid scavenger and nucleophilic catalyst, ensuring direct O-sulfonylation.
-
Preparation: Dissolve the starting alcohol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.
-
Base Addition: Add anhydrous Pyridine (2.5 equiv, 25 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve (2-Bromo-5-methylphenyl)methanesulfonyl chloride (1.2 equiv, 12 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized exothermic spikes.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir until TLC indicates complete consumption of the alcohol (typically 2-4 hours).
-
Workup: Quench the reaction with 1N aqueous HCl (to protonate and remove excess pyridine). Extract with DCM. Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Isolation: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. The resulting BMMS-ester typically precipitates as a highly pure, crystalline solid upon trituration with cold hexanes.
Protocol B: Nucleophilic Displacement ( SN2 Amination)
Causality Check: Because the BMMS group is sterically bulky, the SN2 transition state requires slightly higher thermal activation energy compared to a triflate. However, its robust stability prevents the competing E2 elimination that often plagues triflate displacements.
-
Preparation: Dissolve the crystalline BMMS-ester (1.0 equiv, 5 mmol) in a polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (0.1 M).
-
Nucleophile Addition: Add the desired nucleophile (e.g., a secondary amine, 2.5 equiv, 12.5 mmol). If the nucleophile is a neutral amine, the excess acts as a base to scavenge the generated BMMS-sulfonic acid.
-
Thermal Activation: Heat the reaction mixture to 60–70 °C. Monitor the displacement via LC-MS. The reaction is typically complete within 6–12 hours.
-
Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash extensively with water (3x) to remove the DMF and the water-soluble BMMS-sulfonate salt.
-
Purification: Dry the organic layer, concentrate, and purify the inverted product via standard silica gel chromatography.
References
-
Semantic Scholar. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs". Int. J. Mol. Sci. 2008. Available at:[Link][3]
-
Making Molecules. "Substitution Reactions (on Saturated Carbons)". October 2025. Available at:[Link][4]
-
Master Organic Chemistry. "What Makes A Good Leaving Group". January 2026. Available at:[Link][2]
Sources
(2-Bromo-5-methylphenyl)methanesulfonyl chloride proper disposal procedures
Proper handling and disposal of reactive intermediates like (2-Bromo-5-methylphenyl)methanesulfonyl chloride require a rigorous, chemistry-first approach to laboratory safety. As a sulfonyl chloride, this compound is highly electrophilic and water-reactive, posing significant corrosive and inhalation hazards.
This guide provides a comprehensive, self-validating operational protocol for the safe handling, quenching, and disposal of this compound, designed specifically for researchers and drug development professionals.
Physicochemical & Safety Profile
Before initiating any disposal or handling protocol, it is critical to understand the quantitative safety parameters of the material. The following table summarizes the key regulatory and physical data for (2-Bromo-5-methylphenyl)methanesulfonyl chloride and its structural analogs.
| Property / Parameter | Value | Regulatory & Safety Context |
| CAS Number | 1518859-31-8[1] | Unique identifier for the specific isomer. |
| Molecular Formula | C8H8BrClO2S[1] | Contains halogenated and sulfonyl moieties. |
| Molecular Weight | 283.57 g/mol | Determines stoichiometric equivalents for quenching. |
| Hazard Classification | Class 8 (Corrosive)[2] | GHS Category 1B; Causes severe skin burns and eye damage[3]. |
| UN Number | UN 3261[4] | Corrosive solid, acidic, organic, n.o.s. Required for bulk transport. |
| Storage Conditions | 2–8°C, Inert Atmosphere[2] | Prevents slow ambient hydrolysis and degradation. |
Mechanistic Basis for Reactivity and Quenching
The Causality of the Hazard: The primary hazard of (2-Bromo-5-methylphenyl)methanesulfonyl chloride stems from the highly electrophilic nature of the −SO2Cl group. When exposed to moisture or water, it undergoes an exothermic hydrolysis reaction, yielding (2-bromo-5-methylphenyl)methanesulfonic acid and hydrogen chloride (HCl) gas[5].
Reaction: Ar−CH2−SO2Cl+H2O→Ar−CH2−SO3H+HCl(g)+Heat
Why Direct Hydration is Dangerous: Directly adding water to the bulk chemical creates a localized, highly exothermic reaction. The rapid generation of heat can vaporize the unreacted water and the evolving HCl gas, causing violent spattering of the corrosive mixture[6]. Therefore, disposal requires controlled solvolysis (quenching) by slowly adding the sulfonyl chloride into a large volume of chilled, dilute base. This ensures the heat is rapidly dissipated into the bulk solvent, and the toxic HCl is immediately neutralized into benign chloride salts.
Disposal Decision Matrix & Workflow
Logical workflow for the proper disposal and quenching of sulfonyl chloride waste.
Step-by-Step Protocol: Laboratory-Scale Quenching (<100g)
For laboratory-scale quantities, in-house quenching is the standard procedure. This protocol is designed as a self-validating system , ensuring that every step provides physical feedback to confirm safety and efficacy.
Step 1: Setup and PPE Verification
-
Action: Conduct all operations inside a certified, high-flow chemical fume hood[5]. Equip yourself with heavy-duty chemical-resistant gloves (nitrile or neoprene), a chemically resistant lab coat, safety goggles, and a face shield[5].
-
Causality: The potential for sudden HCl off-gassing necessitates redundant respiratory and ocular protection.
Step 2: Preparation of the Quenching Bath
-
Action: Prepare a 3- to 5-fold molar excess of 1M aqueous sodium hydroxide (NaOH) or saturated sodium carbonate ( Na2CO3 ) solution. Place the reaction flask in an ice-water bath with vigorous magnetic stirring.
-
Validation: Use a thermometer to verify the internal temperature of the base solution is ≤5∘C before proceeding.
Step 3: Controlled Solvolysis (Addition)
-
Action: Slowly add the solid (2-Bromo-5-methylphenyl)methanesulfonyl chloride portion-wise to the chilled, stirred base. Never add the base to the sulfonyl chloride.
-
Validation: Monitor the internal temperature continuously. If the temperature exceeds 20∘C , pause the addition immediately to prevent the volatilization of unreacted sulfonyl chloride. If using Na2CO3 , observe the evolution of CO2 gas; active bubbling is a visual confirmation that neutralization is occurring.
Step 4: Verification of Complete Hydrolysis
-
Action: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.
-
Validation: The reaction is deemed complete and safe only when three conditions are met:
-
The solid is fully dissolved (forming the soluble sodium sulfonate salt).
-
Gas evolution has completely ceased.
-
The solution maintains a basic pH ( >8 ) as verified by pH indicator paper[5].
-
Step 5: Final Neutralization and Segregation
-
Action: Carefully adjust the pH of the quenched solution to a neutral range (pH 6–8) using dilute hydrochloric acid ( 1M HCl) if necessary. Dispose of the resulting neutral solution in the designated aqueous hazardous waste stream[3].
Commercial Disposal Logistics (Bulk Quantities >100g)
Attempting to quench bulk quantities of sulfonyl chlorides in-house presents a severe thermal runaway hazard. Bulk waste must be managed through commercial logistics.
-
Packaging: Transfer the unreacted material into a highly compatible, dry, plastic container (e.g., High-Density Polyethylene - HDPE). Do not use aluminum or galvanized metal containers , as the trace generation of HCl will rapidly corrode them[6].
-
Labeling & Dispatch: Seal the container tightly and label it strictly as UN 3261 (Corrosive solid, acidic, organic, n.o.s.) [4]. Entrust the sealed container to a licensed hazardous waste disposal facility[4].
Emergency Spill Response Protocol
In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel injury.
-
Containment: Evacuate non-essential personnel and ensure maximum fume hood/room ventilation[5]. Do NOT use water directly on the spill [6].
-
Absorption: Cover the spill completely with an inert, dry absorbent such as sand, earth, or vermiculite. Do NOT use combustible materials like sawdust , as the acidic/oxidizing nature of the chemical can cause ignition[5].
-
Cleanup: Carefully sweep the absorbed mixture using non-sparking tools into an HDPE bucket[6]. Cover the solid waste with an excess of solid Na2CO3 to neutralize any evolving vapors, seal the bucket, and dispatch it as hazardous waste[4].
References[5] Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem. Available at: 7]">https://www.benchchem.com[7] METHANESULPHONYL CHLORIDE Safety Data. Sdfine. Available at: 1]">https://www.sdfine.com[1] (2-bromo-5-methylphenyl)methanesulfonyl chloride | CAS 1518859-31-8. American Elements. Available at: 6]">https://www.americanelements.com[6] Sulfuryl chloride. Santa Cruz Biotechnology. Available at: 3]">https://www.scbt.com[3] SAFETY DATA SHEET: 2-Iodobenzene-1-sulfonyl chloride. Fisher Scientific. Available at: 4]">https://www.fishersci.co.uk[4] D0683 - p-Xylene-2-sulfonyl Chloride - SAFETY DATA SHEET. TCI Chemicals. Available at: 2]">https://www.tcichemicals.com[2] 24974-74-1 | (2-Bromophenyl)methanesulfonyl chloride. BLD Pharm. Available at: https://www.bldpharm.com
Sources
Personal protective equipment for handling (2-Bromo-5-methylphenyl)methanesulfonyl chloride
As a Senior Application Scientist, I recognize that handling highly reactive electrophiles like (2-Bromo-5-methylphenyl)methanesulfonyl chloride requires moving beyond basic safety compliance. Sulfonyl chlorides are notorious for their aggressive reactivity, moisture sensitivity, and potential to generate toxic hydrogen chloride (HCl) gas upon hydrolysis[1].
To ensure the safety of your laboratory personnel and the integrity of your drug development workflows, this guide provides a causality-driven, self-validating operational protocol. We do not just dictate what to do; we explain the mechanistic why behind every safety measure.
Hazard Profile & Causality-Driven PPE Selection
(2-Bromo-5-methylphenyl)methanesulfonyl chloride is a potent sulfonylating agent. Its primary hazard stems from its electrophilic nature: it reacts violently with nucleophiles, including the moisture in human tissue, to form strong acids (HCl and sulfonic acids). Standard laboratory personal protective equipment (PPE) is insufficient for this level of hazard.
Table 1: Quantitative PPE Specifications and Mechanistic Rationale
| Parameter | Specification | Mechanistic Rationale / Causality |
| Glove Material | Butyl Rubber (>0.3mm thick) | Standard nitrile degrades rapidly upon exposure to organochlorides and the solvents (e.g., DCM) used to dissolve them. Butyl rubber prevents transdermal exposure. |
| Eye Protection | Chemical Splash Goggles + Face Shield | Exothermic hydrolysis can cause violent splattering. A face shield provides a secondary barrier, preventing irreversible corneal damage[1]. |
| Ventilation | Certified Fume Hood (80–120 fpm) | Ensures rapid extraction of toxic HCl gas generated if the compound inadvertently reacts with atmospheric moisture. |
| Quenching Bath | 0°C to 5°C (Ice-Water Bath) | Suppresses the kinetic energy of the exothermic hydrolysis reaction, preventing solvent boil-off and violent gas expansion[2]. |
Operational Workflow: Safe Handling and Transfer
Because sulfonyl chlorides degrade in the presence of atmospheric moisture, handling must be strictly anhydrous. This protects both the scientist from toxic off-gassing and the reagent from degrading into an unusable sulfonic acid.
Step-by-Step Methodology: Anhydrous Setup & Execution
-
Apparatus Preparation: Oven-dry all glassware at 120°C for at least 4 hours. Assemble the glassware while hot and cool it under a continuous stream of inert gas (Argon or Nitrogen).
-
Self-Validation: Monitor the exhaust bubbler. A steady, slow bubbling indicates positive inert pressure, confirming the system is sealed against ambient moisture.
-
-
PPE Donning: Equip butyl rubber gloves, a chemically resistant apron, splash goggles, and a full-face shield.
-
Reagent Transfer: Use a dry, gas-tight syringe or cannula to transfer the (2-Bromo-5-methylphenyl)methanesulfonyl chloride. Never open the bulk container to ambient laboratory air.
-
Reaction Execution: Add the sulfonyl chloride dropwise to your reaction mixture at 0°C.
-
Causality: The formation of sulfonamides or sulfonate esters is highly exothermic. Dropwise addition at low temperatures prevents thermal runaway and side-product formation.
-
Emergency Spill Containment Protocol
In the event of a spill outside the fume hood, immediate and calculated action is required.
Step-by-Step Methodology: Spill Response
-
Evacuation & Ventilation: Immediately evacuate personnel from the immediate area and ensure the room's exhaust ventilation is maximized to clear HCl vapors[2].
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.
-
Causality:Never use combustible materials like sawdust or paper towels. Sulfonyl chlorides can react exothermically with organic materials, potentially igniting them[2].
-
-
Collection: Using non-sparking plastic tools, sweep the absorbed material into a highly durable, sealable polyethylene container for hazardous waste disposal.
Disposal and Quenching Protocol
Disposing of unreacted (2-Bromo-5-methylphenyl)methanesulfonyl chloride directly into waste containers is a severe safety violation that can lead to pressurized explosions. The reagent must be fully quenched (hydrolyzed) first[2].
Step-by-Step Methodology: Basic Hydrolysis Quenching
-
Preparation of the Heat Sink: Prepare a large beaker containing a 5% Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO3) solution. Place this beaker inside a secondary ice-water bath.
-
The Addition Sequence (CRITICAL): Using an addition funnel, add the unreacted sulfonyl chloride dropwise to the basic solution under vigorous magnetic stirring.
-
Causality:Never add the aqueous base to the sulfonyl chloride. Adding a small amount of water to a bulk sulfonyl chloride causes a localized exothermic spike. The water boils instantly, causing a violent eruption of corrosive liquid and gas. Adding the chemical to the base ensures the heat is safely dissipated by the large thermal mass of the water[2].
-
-
Neutralization Verification: Allow the mixture to stir for 30–60 minutes.
-
Self-Validation: Test the aqueous layer with pH paper. A sustained pH > 8 confirms the complete neutralization of all generated HCl and sulfonic acids. If the solution is acidic, add more base and continue stirring.
-
-
Waste Segregation: Transfer the neutralized mixture to a designated hazardous waste container. Do not mix with incompatible waste streams[3].
Process Visualization
The following diagram maps the logical flow of handling, from storage through to safe disposal, ensuring all safety checkpoints are met.
Caption: Logical workflow for the proper handling, containment, and disposal of sulfonyl chlorides.
References
-
How to Store and Dispose of Extremely Hazardous Chemical Waste UC San Diego Environment, Health & Safety[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
